IA-Alkyne
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-hex-5-ynyl-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVTMZPHEOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Reactivity of IA-Alkyne with Free Thiols for Researchers, Scientists, and Drug Development Professionals
Introduction: Iodoacetamide-alkyne (IA-Alkyne) has emerged as a powerful chemical probe in chemical biology and drug discovery for the selective targeting and subsequent characterization of cysteine residues in proteins. Its utility lies in the bifunctional nature of the molecule: an iodoacetamide (B48618) moiety that irreversibly reacts with the thiol group of cysteine residues, and a terminal alkyne that serves as a bioorthogonal handle for downstream applications. This guide provides a comprehensive overview of the reactivity of this compound with free thiols, detailing the underlying chemical principles, experimental considerations, and key applications.
Core Principles of this compound Reactivity with Free Thiols
The fundamental reaction between this compound and a free thiol, such as the side chain of a cysteine residue, is a nucleophilic substitution (SN2) reaction. The sulfur atom of the deprotonated thiol (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom attached to the iodine atom of the iodoacetamide moiety. This results in the displacement of the iodide leaving group and the formation of a stable thioether bond.
Key characteristics of this reaction include:
-
Specificity for Cysteine: Iodoacetamide reagents exhibit a strong preference for reacting with the highly nucleophilic thiol group of cysteine residues over other amino acid side chains under controlled pH conditions.[1]
-
Irreversible Covalent Modification: The resulting thioether bond is highly stable, allowing for the permanent labeling of the target cysteine.[2]
-
pH Dependence: The reaction rate is significantly influenced by pH. The thiol group must be in its deprotonated thiolate form (RS⁻) to act as an effective nucleophile.[1][3] Since the pKa of the cysteine thiol group in proteins can vary but is typically around 8.5, the reaction is most efficient at a pH of 8.0-8.5.[1]
-
Bioorthogonal Handle: The terminal alkyne group does not react with biological nucleophiles and remains available for subsequent bioorthogonal ligation reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][5]
Quantitative Data on Reaction Parameters
The efficiency of this compound labeling is dependent on several factors, including pH, concentration, and incubation time. The following tables summarize key quantitative parameters.
| Parameter | Optimal Range/Value | Notes |
| pH | 8.0 - 8.5 | At this pH range, a sufficient concentration of the reactive thiolate anion is present to facilitate the nucleophilic attack on the iodoacetamide.[1] |
| This compound Concentration | 10 µM - 100 µM | The optimal concentration depends on the abundance of the target protein and the complexity of the proteome. Higher concentrations may be required for less abundant targets, but can also increase the risk of off-target reactions.[4][6] |
| Incubation Time | 30 minutes - 2 hours | The reaction time should be optimized to ensure complete labeling of the target cysteine while minimizing non-specific labeling. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. |
Table 1: Recommended Reaction Conditions for this compound Labeling of Proteins.
| Amino Acid | Potential for Side Reaction | Conditions Favoring Side Reaction |
| Lysine | Moderate | Higher pH (>8.5), high concentrations of this compound, and prolonged incubation times.[6][7] |
| Histidine | Low to Moderate | Higher pH and prolonged incubation.[1][7] |
| Aspartic Acid | Low | Can occur under certain conditions.[7] |
| Glutamic Acid | Low | Can occur under certain conditions.[7] |
| N-terminus | Moderate | Higher pH and prolonged incubation.[7] |
Table 2: Potential Side Reactions of Iodoacetamide with Other Amino Acid Residues.
Experimental Protocols
General Protocol for Labeling Proteins in Cell Lysate with this compound
This protocol provides a general workflow for labeling total proteins in a cell lysate with this compound for subsequent analysis.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer containing protease inhibitors on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Reduction (Optional): If targeting all cysteines, including those in disulfide bonds, reduce the lysate with DTT (e.g., 5 mM) or TCEP (e.g., 1 mM) for 30 minutes at room temperature.
-
Alkylation: Add this compound to the lysate to a final concentration of 10-100 µM. Incubate for 1-2 hours at room temperature in the dark.
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Downstream Processing: The labeled lysate is now ready for downstream applications such as click chemistry with an azide-functionalized reporter tag (e.g., fluorescent dye or biotin) for visualization or enrichment.
Detailed Protocol for Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
The isoTOP-ABPP technique allows for the quantitative, proteome-wide analysis of cysteine reactivity.[5][8] This protocol outlines the key steps for performing an isoTOP-ABPP experiment using this compound.
Materials:
-
Two proteome samples for comparison (e.g., control vs. treated)
-
This compound
-
Isotopically light and heavy cleavable biotin-azide tags (e.g., TEV-cleavable)[5]
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
Streptavidin agarose (B213101) beads
-
Trypsin
-
TEV protease
-
Buffers for washing and elution
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Labeling: Label the two proteome samples separately with this compound as described in the general protocol.
-
Click Chemistry: To one labeled proteome, add the light biotin-azide tag, and to the other, add the heavy biotin-azide tag. Perform the CuAAC reaction by adding CuSO₄, a reducing agent (TCEP or sodium ascorbate), and a copper-chelating ligand (TBTA). Incubate for 1 hour at room temperature.
-
Combine and Enrich: Combine the two labeled proteomes and enrich the biotinylated proteins using streptavidin agarose beads.
-
On-Bead Digestion: Wash the beads extensively to remove non-biotinylated proteins. Digest the enriched proteins with trypsin overnight on the beads.
-
Isotopic Peptide Elution: Elute the isotopically labeled peptides by cleaving the linker with TEV protease.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of the light and heavy isotopic peptide pairs to determine changes in cysteine reactivity between the two samples.
Mandatory Visualizations
Caption: Workflow of the isoTOP-ABPP experiment.
Caption: SN2 reaction mechanism of this compound with a cysteine thiol.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research and development areas:
-
Activity-Based Protein Profiling (ABPP): this compound is widely used in ABPP to identify and quantify the reactivity of cysteine residues across the proteome.[5][8] This can reveal changes in enzyme activity, identify targets of covalent inhibitors, and map sites of post-translational modifications.
-
Target Identification and Validation: By competitively displacing the binding of this compound, novel covalent ligands can be identified and their targets validated.
-
Drug Discovery: this compound can be used to screen for and characterize covalent inhibitors that target cysteine residues in proteins of therapeutic interest.
-
Bioconjugation: The alkyne handle allows for the site-specific conjugation of proteins to other molecules, such as imaging agents, drug payloads, or polyethylene (B3416737) glycol (PEG), for various therapeutic and diagnostic applications.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Active site remodeling accompanies thioester bond formation in the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.1. The isoTOP-ABPP platform for reactive-cysteine profiling [bio-protocol.org]
- 5. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Understanding IA-Alkyne as a TRP Channel Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoacetamide-Alkyne (IA-Alkyne) is a valuable chemical probe and a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory responses. As an electrophilic compound, this compound activates TRPA1 through a mechanism of covalent modification of specific cysteine residues within the channel's structure. This technical guide provides an in-depth overview of this compound's interaction with TRP channels, focusing on its mechanism of action, quantitative data on its potency, and detailed experimental protocols for its use in research. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate TRP channel function and its role in various physiological and pathological processes.
Introduction to this compound and TRP Channels
Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli. Among them, the TRPA1 channel is a non-selective cation channel predominantly expressed in sensory neurons.[1] It is recognized as a primary detector of environmental irritants and endogenous algogenic signals, making it a significant target for the development of novel analgesics and anti-inflammatory drugs.[2][3]
This compound (Iodoacetamide-alkyne; N-Hex-5-ynyl-2-iodo-acetamide) is a synthetic compound that belongs to the class of electrophilic TRPA1 agonists.[4][5] Its chemical structure incorporates a reactive iodoacetamide (B48618) group and a terminal alkyne moiety. The iodoacetamide group enables covalent modification of nucleophilic amino acid residues, particularly cysteine, while the alkyne group serves as a handle for "click chemistry," allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization and quantification.[6][7] This dual functionality makes this compound a powerful tool for both activating TRPA1 and for studying its molecular interactions.
Mechanism of Action: Covalent Modification of TRPA1
The primary mechanism by which this compound activates the TRPA1 channel is through the covalent modification of intracellular cysteine residues.[8] This electrophilic attack on the thiol groups of cysteines leads to a conformational change in the channel protein, resulting in its opening and subsequent cation influx.
Several key cysteine residues in the N-terminal region of TRPA1 have been identified as crucial for its activation by electrophiles:
-
Cysteine 621 (C621): This residue is considered the most reactive and is the primary target for covalent modification by this compound and other electrophilic agonists.[9][10]
-
Cysteine 641 (C641) and Cysteine 665 (C665): These cysteines also play a significant role in channel gating following electrophilic modification.[2][10]
The activation process is thought to occur in a two-step mechanism. The initial and critical step is the covalent modification of the highly reactive C621. This event is believed to trigger a conformational change that increases the accessibility and reactivity of other nearby cysteine residues, such as C665, leading to full channel activation and stabilization of the open state.[10]
While TRPA1 is the primary and most well-characterized target of this compound, the possibility of its interaction with other TRP channels, such as TRPV1, cannot be entirely dismissed. Some evidence suggests that other electrophilic compounds, like allicin (B1665233) from garlic, can activate TRPV1 through the modification of a specific cysteine residue (C157).[11] However, direct evidence and quantitative data for the activation of TRPV1 by this compound are currently lacking.
Quantitative Data: Potency and Efficacy
The potency of this compound as a TRPA1 agonist has been determined in various experimental systems. The half-maximal effective concentration (EC50) is a key parameter to quantify its potency.
| Agonist | TRP Channel | Cell Type | Assay Type | EC50 (µM) | Reference(s) |
| This compound (IAA) | TRPA1 | 134 | [12] | ||
| Iodoacetamide (IA) | TRPA1 | 357 | [12] | ||
| Allyl isothiocyanate (AITC) | TRPA1 | HEK293 cells | Ca2+ influx | 17.5 | [10] |
| Cinnamaldehyde | TRPA1 | 19.0 | [12] | ||
| GNE551 (non-covalent agonist) | TRPA1 | HEK293-F cells | Ca2+ influx | 0.254 | [10] |
Note: The EC50 values can vary depending on the experimental conditions, cell type, and specific assay used.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to study TRP channel activation.
Calcium Imaging Assay
This protocol describes the measurement of intracellular calcium influx in response to this compound in HEK293 cells stably expressing human TRPA1.
Materials:
-
HEK293 cells stably expressing human TRPA1
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (10 mM in DMSO)
-
A TRPA1 antagonist (e.g., HC-030031) for control experiments
-
Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Plating: Seed the TRPA1-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS from the 10 mM DMSO stock solution. The final DMSO concentration in the assay should be kept below 0.5% to avoid non-specific effects.
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader or on the microscope stage.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 520 nm.
-
Record a baseline fluorescence for 1-2 minutes.
-
Add the this compound solutions to the wells and continue recording the fluorescence signal for 5-10 minutes.
-
For antagonist experiments, pre-incubate the cells with the antagonist for 10-15 minutes before adding this compound.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to obtain ΔF/F0, which represents the relative change in intracellular calcium concentration.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording this compound-induced currents in TRPA1-expressing cells using the whole-cell patch-clamp technique.
Materials:
-
TRPA1-expressing cells (e.g., HEK293 or DRG neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
This compound stock solution (10 mM in DMSO)
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup:
-
Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents for a few minutes to ensure stability.
-
Apply this compound (e.g., 100 µM) via the perfusion system.
-
Record the inward current elicited by this compound.
-
Voltage ramps or steps can be applied to determine the current-voltage (I-V) relationship of the activated channel.
-
-
Data Analysis: Analyze the recorded currents using appropriate software to measure parameters such as current amplitude, density, and I-V relationship.
In Vivo Behavioral Assay (Nocifensive Response)
This protocol describes a method to assess the in vivo nocifensive response induced by this compound in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Injection syringes with 30-gauge needles
-
Observation chambers with a clear floor
Procedure:
-
Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Compound Preparation: Prepare the desired concentration of this compound in the vehicle solution.
-
Intraplantar Injection:
-
Briefly restrain the mouse and inject a small volume (e.g., 20 µl) of the this compound solution or vehicle into the plantar surface of the hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse back into the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a defined period (e.g., 5-15 minutes).
-
-
Data Analysis: Compare the nocifensive response times between the this compound-treated group and the vehicle control group.
Signaling Pathways and Visualizations
The activation of TRPA1 by this compound initiates a signaling cascade that plays a crucial role in sensory neuron excitation and the downstream physiological responses.
TRPA1 Activation and Downstream Signaling
Upon covalent modification by this compound, the TRPA1 channel opens, leading to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx of positive ions depolarizes the cell membrane. If the depolarization reaches the threshold, it triggers the firing of action potentials, which propagate along the sensory nerve to the central nervous system, resulting in the sensation of pain or irritation.
The influx of Ca2+ also acts as a second messenger, activating various intracellular signaling pathways. This can lead to the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the sensory nerve endings, contributing to neurogenic inflammation.
Experimental Workflow for Calcium Imaging
The following diagram illustrates the typical workflow for a calcium imaging experiment to assess the effect of this compound on TRPA1-expressing cells.
Logical Relationship of this compound's Dual Functionality
This compound's chemical structure provides it with two key functionalities that are leveraged in TRP channel research.
Conclusion
This compound is a potent and specific electrophilic agonist of the TRPA1 channel. Its mechanism of action through covalent modification of key cysteine residues provides a valuable tool for investigating the structure-function relationship of this important nociceptor. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its use in dissecting the role of TRPA1 in pain, inflammation, and other physiological processes. Further research is warranted to explore its potential effects on other TRP channels and to fully elucidate the downstream signaling pathways it activates. As a versatile chemical probe, this compound will undoubtedly continue to be an important asset in the field of TRP channel research and drug discovery.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. TRPA1 transient receptor potential cation channel subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A non-covalent ligand reveals biased agonism of the TRPA1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. science.umd.edu [science.umd.edu]
- 10. Structural insights into electrophile irritant sensing by the human TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unlocking the Cysteine Proteome: A Beginner's Guide to IA-Alkyne Chemical Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical proteomics, the ability to selectively label and identify reactive amino acid residues within their native cellular environment is paramount for understanding protein function, elucidating disease mechanisms, and accelerating drug discovery. Among the various tools available, Iodoacetamide-Alkyne (IA-Alkyne) has emerged as a powerful and versatile probe for the global and quantitative analysis of cysteine residues.[1][2][3][4] Cysteine, with its highly nucleophilic thiol group, plays critical roles in catalysis, regulation, and protein structure, making it a key target for both biological regulation and therapeutic intervention.[1][3][4]
This technical guide provides a comprehensive overview of the this compound-based chemical proteomics workflow for beginners. We will delve into the core principles, provide detailed experimental protocols, present quantitative data from seminal studies, and visualize the underlying processes to empower researchers to confidently apply this technology in their own investigations.
The Core Principle: Covalent Labeling and Bioorthogonal Chemistry
The utility of this compound lies in its two key functional groups: an iodoacetamide (B48618) warhead and a terminal alkyne handle. The iodoacetamide group acts as a reactive electrophile that specifically and covalently modifies the nucleophilic thiol group of cysteine residues in proteins through an S-alkylation reaction.[5] This reaction is irreversible, forming a stable thioether bond.[5]
The alkyne group, on the other hand, is a bioorthogonal handle. This means it is chemically inert within the complex biological milieu of a cell but can be specifically and efficiently reacted with a complementary azide-tagged reporter molecule in a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[6][7][8] This two-step approach allows for the selective introduction of various reporter tags, such as biotin (B1667282) for enrichment or a fluorophore for visualization, onto the labeled proteins.[6]
The Experimental Workflow: A Step-by-Step Guide
The this compound chemical proteomics workflow can be broadly divided into five key stages: protein labeling, click chemistry, protein enrichment, sample preparation for mass spectrometry, and data analysis.
Caption: A generalized workflow for an this compound based chemical proteomics experiment.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature and serves as a starting point for researchers. Optimization of concentrations and incubation times may be necessary for specific experimental systems.
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., PBS with 0.1% NP-40)
-
This compound probe (stock solution in DMSO)
-
Azide-biotin tag (e.g., Biotin-PEG4-Azide, stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP, stock solution in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, stock solution in DMSO/t-butanol)
-
Copper(II) sulfate (B86663) (CuSO4, stock solution in water)
-
Sodium ascorbate (B8700270) (freshly prepared stock solution in water)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea (B33335) solution (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (for standard alkylation)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
This compound Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add this compound to a final concentration of 10-100 µM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Click Chemistry Reaction:
-
To the this compound labeled proteome, add the following reagents in order, vortexing gently after each addition:
-
Azide-biotin tag (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
Sodium ascorbate (final concentration 1 mM)
-
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation and Solubilization:
-
Precipitate the protein by adding 4 volumes of cold acetone (B3395972) and incubate at -20°C overnight.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the pellet with cold methanol.
-
Resuspend the protein pellet in a solubilization buffer (e.g., 6 M urea in PBS).
-
-
Streptavidin Enrichment:
-
Equilibrate streptavidin-agarose beads with the solubilization buffer.
-
Add the resuspended protein solution to the beads and incubate for 2 hours at room temperature with rotation.
-
Wash the beads sequentially with wash buffers of increasing stringency (e.g., 1% SDS in PBS, 4 M urea in PBS, and PBS alone) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the newly formed free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add trypsin (e.g., 1 µg per 50 µg of protein) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Sample Preparation for Mass Spectrometry:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a high pH buffer or by changing the salt concentration to maximize peptide recovery.
-
Acidify the pooled eluates with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis.
-
Quantitative Analysis with this compound Probes
A significant advantage of the this compound methodology is its compatibility with quantitative proteomics strategies. By comparing the reactivity of cysteines across different cellular states, researchers can gain insights into changes in protein function, redox state, or drug target engagement.
One common approach is the use of isotopically labeled this compound probes, such as "light" and "heavy" versions.[3][4] In this method, two different cell populations (e.g., control and treated) are labeled with the light and heavy probes, respectively. The proteomes are then mixed, and the relative abundance of the light and heavy labeled peptides is quantified by mass spectrometry. This allows for the precise measurement of changes in cysteine reactivity.
Another powerful technique is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).[3][9] In this workflow, two proteomes are labeled with the same this compound probe, but then subjected to click chemistry with isotopically light and heavy cleavable biotin-azide tags.[3] This allows for the ratiometric comparison of cysteine reactivity between the two samples.
Table 1: Quantitative Data from this compound Profiling Studies
| Study System | Quantitative Method | Number of Cysteines Identified/Quantified | Key Finding | Reference |
| HeLa Cell Lysate | IA-light/IA-heavy Probes | 992 cysteines identified with IA-light | Demonstrated the utility of isotopically labeled this compound probes for quantitative cysteine profiling. | --INVALID-LINK-- |
| Jurkat Cells | isoTOP-ABPP | Thousands of cysteines quantified | Profiled the reactivity of thousands of cysteines to identify functionally important residues. | --INVALID-LINK-- |
| HEK293, HCT116, and HeLa Cells | SILAC-based competitive this compound profiling | Hundreds of unique cysteines quantified per cell line | Identified cysteine residues regulated by the metabolite methylglyoxal. | --INVALID-LINK-- |
Application in Signaling Pathway Analysis: The EGFR Case Study
Chemical proteomics with this compound can be instrumental in dissecting signaling pathways by identifying key cysteine residues involved in protein activation, protein-protein interactions, and drug-target engagement. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer, serves as an excellent example.[10][11]
EGFR and its downstream effectors contain numerous cysteine residues that are critical for their function. This compound-based proteomics can be used to:
-
Identify hyper-reactive cysteines in EGFR and its signaling partners that are essential for their catalytic activity or for mediating protein-protein interactions.
-
Profile changes in cysteine reactivity upon EGF stimulation to understand the dynamics of pathway activation.
-
Determine the direct targets of covalent EGFR inhibitors and assess their selectivity across the proteome.[12]
Caption: A simplified diagram of the EGFR signaling pathway highlighting proteins with key cysteine residues.
Conclusion and Future Outlook
This compound has proven to be an invaluable tool in chemical proteomics for the global and quantitative analysis of cysteine reactivity. Its ease of use, compatibility with various quantitative strategies, and broad applicability make it an ideal entry point for researchers new to the field. The detailed protocols and conceptual framework provided in this guide are intended to lower the barrier to entry and empower more scientists to explore the "cysteineome."
Future developments in this area will likely focus on improving the sensitivity and throughput of the workflow, developing new and more specialized cysteine-reactive probes, and integrating this compound-based proteomics with other "omics" technologies for a more holistic understanding of cellular function. As our ability to probe the proteome with chemical precision continues to advance, the insights gained from technologies like this compound will undoubtedly accelerate biological discovery and the development of next-generation therapeutics.
References
- 1. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of IA-Alkyne in Modern Research: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Iodoacetamide-Alkyne for Cysteine Reactivity Profiling.
Introduction to IA-Alkyne and Cysteine Chemoproteomics
Iodoacetamide-Alkyne (this compound) has emerged as a powerful chemical probe in the field of chemoproteomics, enabling the global and site-specific analysis of reactive cysteine residues within complex biological systems. Cysteine, a unique amino acid, possesses a highly nucleophilic thiol group that can exist in various oxidation states, allowing it to play critical roles in catalysis, protein structure, and redox signaling. The reactivity of a particular cysteine residue is often linked to its functional importance, making it a prime target for both endogenous regulation and therapeutic intervention.
This compound is a bifunctional molecule comprising an iodoacetamide (B48618) electrophile and a terminal alkyne handle. The iodoacetamide moiety covalently reacts with nucleophilic cysteine residues via an SN2 reaction, forming a stable thioether bond. The alkyne group serves as a bioorthogonal handle for downstream applications, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This allows for the attachment of various reporter tags, such as biotin (B1667282) for enrichment or fluorophores for visualization, enabling the identification and quantification of labeled proteins.
This guide will delve into the fundamental principles of using this compound in research, providing detailed experimental protocols, quantitative data analysis strategies, and visualizations of key workflows and signaling pathways.
Core Applications of this compound
The versatility of this compound has led to its widespread adoption in several key areas of research:
-
Global Profiling of Cysteine Reactivity: this compound allows for the large-scale identification of reactive cysteine residues across the proteome. By using quantitative mass spectrometry techniques, researchers can create a global map of cysteine reactivity, providing insights into the functional landscape of the cysteinome.
-
Target Identification and Validation: In drug discovery, this compound is instrumental in identifying the protein targets of covalent inhibitors. In a competitive profiling experiment, a biological sample is pre-treated with a covalent drug candidate before labeling with this compound. A reduction in this compound labeling at a specific cysteine site indicates that the drug has formed a covalent bond with that residue, thus identifying it as a target.
-
Investigating Post-Translational Modifications (PTMs): Changes in the redox state of cysteine residues (e.g., oxidation to sulfenic acid) can alter their reactivity towards this compound. This property can be exploited to study redox-based signaling pathways and the impact of oxidative stress on the proteome.
-
Elucidating Signaling Pathways: By identifying the protein targets of small molecule modulators of signaling pathways, this compound can help to unravel complex cellular communication networks.
Quantitative Analysis with Isotopic Labeling
A significant advancement in this compound methodology is the use of isotopic labeling for quantitative comparisons between different biological samples. This is often achieved through techniques like Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP). In this approach, two proteomes (e.g., control vs. treated) are labeled with this compound and then subjected to click chemistry with isotopically "light" and "heavy" biotin-azide tags. The samples are then combined, enriched, and analyzed by mass spectrometry. The ratio of the heavy to light signals for each identified peptide provides a precise measure of the change in cysteine reactivity between the two conditions.
Data Presentation: Quantitative Cysteine Reactivity Profiling
The following tables present representative quantitative data obtained from this compound-based chemoproteomic experiments.
Table 1: Representative Cysteines Identified by this compound Reactivity Profiling in HEK293T Cells
| Protein | UniProt ID | Cysteine Residue | Reactivity Class | R[100:10] Value | Description |
| Glutathione S-transferase P | P09211 | Cys48 | High | 1.8 | Catalytic residue involved in detoxification. |
| Peroxiredoxin-1 | Q06830 | Cys52 | High | 2.1 | Active site cysteine critical for antioxidant function. |
| Protein disulfide-isomerase | P07237 | Cys37 | Medium | 4.5 | Involved in folding of disulfide-bonded proteins. |
| 14-3-3 protein zeta/delta | P63104 | Cys26 | Medium | 6.2 | Adapter protein involved in signal transduction. |
| Tubulin alpha-1A chain | Q71U36 | Cys347 | Low | 11.5 | Structural constituent of microtubules. |
| Actin, cytoplasmic 1 | P60709 | Cys285 | Low | 15.3 | Key component of the cytoskeleton. |
| Data adapted from high-throughput cysteine reactivity studies. The R[100:10] value represents the ratio of labeling with high (100 µM) versus low (10 µM) this compound concentrations, with lower ratios indicating higher reactivity. |
Table 2: Quantitative Analysis of Target Engagement in the MAPK Signaling Pathway
| Protein | UniProt ID | Cysteine Residue | Change in this compound Labeling (Inhibitor vs. DMSO) | Role in MAPK Pathway |
| BRAF | P15056 | Cys532 | - 76% | Serine/threonine-protein kinase |
| MEK1 | Q02750 | Cys207 | - 65% | Dual specificity mitogen-activated protein kinase kinase 1 |
| KSR2 | Q6VAB6 | Cys843 | - 58% | Kinase suppressor of Ras 2, a scaffold protein |
| This table illustrates the use of competitive this compound profiling to quantify the engagement of specific inhibitors with key proteins in the MAPK signaling pathway. The percentage change reflects the reduction in this compound labeling upon pre-treatment with a targeted covalent inhibitor. |
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
Protocol 1: Global Cysteine Reactivity Profiling in Cell Lysate
-
Cell Lysis and Proteome Preparation:
-
Harvest cultured cells and wash twice with cold PBS.
-
Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM PMSF) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 2 mg/mL with lysis buffer.
-
-
This compound Labeling:
-
To 1 mL of the prepared proteome, add this compound to a final concentration of 100 µM.
-
Incubate for 1 hour at 25°C with gentle rotation.
-
-
Click Chemistry Reaction:
-
To the this compound labeled proteome, add the following reagents to the final concentrations indicated:
-
Biotin-azide: 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) sulfate (B86663) (CuSO4): 1 mM
-
-
Incubate for 1 hour at 25°C with gentle rotation.
-
-
Protein Precipitation and Solubilization:
-
Precipitate the proteins by adding 4 volumes of cold acetone (B3395972) and incubating at -20°C for at least 2 hours (or overnight).
-
Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet with cold methanol.
-
Air-dry the pellet and resuspend in a buffer suitable for downstream analysis (e.g., 6 M urea (B33335) in 50 mM Tris-HCl pH 8.0 for mass spectrometry).
-
-
Enrichment of Biotinylated Proteins (for Mass Spectrometry):
-
Incubate the solubilized proteome with streptavidin-agarose beads for 2 hours at room temperature with rotation.
-
Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, 6 M urea in PBS, and PBS alone) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl pH 8.0).
-
Reduce disulfide bonds with 10 mM DTT for 30 minutes at 37°C.
-
Alkylate free cysteines with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute the peptides and dry them in a vacuum concentrator.
-
Reconstitute the peptides in a buffer compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: Competitive Profiling for Target Identification
This protocol is similar to Protocol 1, with the addition of a pre-incubation step with the covalent inhibitor of interest.
-
Cell Lysis and Proteome Preparation: Follow step 1 from Protocol 1.
-
Inhibitor Treatment:
-
Divide the proteome into two aliquots: one for the inhibitor treatment and one for the vehicle control (e.g., DMSO).
-
Add the covalent inhibitor to the desired final concentration to the treatment sample. Add an equivalent volume of vehicle to the control sample.
-
Incubate for 1 hour at 25°C with gentle rotation.
-
-
This compound Labeling and Downstream Processing: Proceed with steps 2-7 from Protocol 1 for both the inhibitor-treated and control samples. For quantitative analysis, use "light" and "heavy" isotopic tags during the click chemistry step for the control and treated samples, respectively.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in this compound research.
Caption: A generalized workflow for this compound-based cysteine reactivity profiling.
Caption: Logical relationship in competitive profiling for covalent drug target identification.
Caption: Application of this compound in elucidating targets within the MAPK signaling cascade.
Conclusion
This compound has become an indispensable tool in chemical biology and drug discovery. Its ability to covalently label reactive cysteine residues, coupled with the versatility of click chemistry, provides a robust platform for a wide range of applications. From global profiling of the functional cysteinome to the precise identification of drug targets and the elucidation of complex signaling pathways, this compound-based chemoproteomics continues to offer profound insights into cellular biology and disease. As mass spectrometry instrumentation and data analysis pipelines continue to improve, the depth and breadth of information that can be gleaned from these experiments will undoubtedly expand, further solidifying the role of this compound as a cornerstone of modern proteomics research.
IA-Alkyne as a Chemoproteomic Probe for the Global Identification of Zinc-Binding Cysteines
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc is an essential metal ion that plays a critical role in maintaining protein structure, catalytic activity, and regulatory functions. A significant portion of these functions are mediated through its coordination with cysteine residues. Identifying these zinc-binding cysteines is crucial for understanding protein function and for the development of novel therapeutics. This technical guide details the use of Iodoacetamide-Alkyne (IA-Alkyne) as a powerful chemoproteomic probe to identify and quantify zinc-binding cysteines on a proteome-wide scale. The methodology leverages the differential nucleophilicity of cysteine thiols in their free (apo) versus zinc-bound (holo) states. By combining competitive labeling with this compound, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and quantitative mass spectrometry, this platform provides a robust workflow for mapping these critical protein sites.
Principle of Detection
The identification of zinc-binding cysteines using this compound is based on a competitive chemical proteomics strategy. The core principle relies on the fact that the nucleophilicity of a cysteine's thiol group is significantly reduced upon coordination with a zinc ion (Zn²⁺)[1].
-
Apo-Cysteines (Zinc-Free): In the absence of zinc, the cysteine thiol is highly nucleophilic and readily reacts with the electrophilic iodoacetamide (B48618) group of the this compound probe, forming a stable covalent bond.
-
Holo-Cysteines (Zinc-Bound): When coordinated to a zinc ion, the cysteine thiolate is stabilized, rendering it a much weaker nucleophile. This protection significantly diminishes its reactivity towards the this compound probe[1].
By comparing the extent of this compound labeling in a proteome under basal conditions versus in the presence of a zinc chelator (to create the apo state) or excess zinc (to ensure the holo state), one can identify cysteines that are likely involved in zinc binding. A significant decrease in labeling in the presence of zinc is a strong indicator of a zinc-binding cysteine.
Caption: Differential reactivity of this compound with cysteines.
This compound Probe: Technical Data
This compound is a cysteine-reactive probe featuring an iodoacetamide warhead for covalent modification and a terminal alkyne handle for subsequent bioorthogonal ligation via click chemistry.[2]
| Property | Value | Reference |
| Full Name | Iodoacetamide-Alkyne | [2] |
| Molecular Weight | 265.09 g/mol | [2] |
| Formula | C₈H₁₂INO | [2] |
| CAS Number | 930800-38-7 | [2] |
| Purity | ≥97% | [2] |
| Solubility | Soluble to 100 mM in DMSO or Ethanol | [2] |
| Storage | Store at -20°C | [2] |
| Reactivity | Covalently binds cysteine residues | [2] |
Experimental Workflow: A Chemoproteomic Platform
The overall workflow for identifying zinc-binding cysteines is a multi-step process that integrates competitive labeling with a quantitative mass spectrometry technique known as isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).[3][4][5]
Caption: isoTOP-ABPP workflow for zinc-cysteine identification.
Detailed Experimental Protocols
The following protocols are synthesized from established methods in the field.[4][5][6][7][8] Optimization may be required based on the specific cell type or sample.
Cell Lysis and Proteome Preparation
-
Harvest Cells: Harvest cultured cells (e.g., HeLa, Jurkat) by centrifugation. Wash the cell pellet 2-3 times with cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).
-
Homogenization: Lyse cells by sonication on ice (e.g., 3 cycles of 20 seconds on, 40 seconds off).
-
Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Quantification: Collect the supernatant (soluble proteome) and determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to a final concentration of 1-2 mg/mL.
Competitive Labeling with this compound
-
Sample Aliquoting: Prepare two identical aliquots of the soluble proteome (e.g., 1 mL at 2 mg/mL).
-
Treatment:
-
Control Sample: Add DMSO (vehicle control) to one aliquot.
-
Zinc-Treated Sample: Add a solution of ZnCl₂ to the second aliquot to a final concentration of 100 µM.
-
-
Incubation: Incubate both samples for 30 minutes at room temperature to allow for zinc binding.
-
This compound Labeling: Add this compound (from a 10 mM stock in DMSO) to both samples to a final concentration of 100 µM.
-
Reaction: Incubate for 1 hour at room temperature with gentle rotation, protected from light.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction attaches an isotopically labeled, cleavable biotin (B1667282) tag to the alkyne handle of the probe.
-
Prepare Click Reagents:
-
Biotin-Azide Tags: Prepare 1.7 mM stock solutions of the 'light' (Azo-L) and 'heavy' (Azo-H) isotopically labeled, cleavable biotin-azide tags in DMSO.[5]
-
THPTA Ligand: 50 mM stock in DMSO.
-
Copper(II) Sulfate: 50 mM stock in water.
-
Sodium Ascorbate: 50 mM stock in water (prepare fresh).
-
-
Reaction Cocktail: Add the following reagents sequentially to each proteome sample:
-
Biotin-Azide Tag (Azo-L for control, Azo-H for Zn²⁺-treated): 100 µM final concentration.
-
THPTA: 1 mM final concentration.
-
Copper(II) Sulfate: 1 mM final concentration.
-
Sodium Ascorbate: 1 mM final concentration.
-
-
Incubation: Vortex briefly and incubate for 1 hour at room temperature.
Protein Precipitation and Enrichment
-
Combine Samples: Mix the 'light'-labeled control and 'heavy'-labeled zinc-treated samples in a 1:1 ratio.
-
Precipitation: Precipitate the combined proteins using a methanol/chloroform/water method to remove excess reagents.[6]
-
Resuspend: Resuspend the protein pellet in 6 M urea (B33335) in PBS containing 0.2% SDS.
-
Enrichment: Add streptavidin-agarose beads to the resuspended protein solution and incubate for 1.5 hours at room temperature to capture biotin-tagged proteins.
-
Washing: Pellet the beads by centrifugation and wash sequentially with 0.2% SDS in PBS, 6 M urea in PBS, and finally with PBS to remove non-specifically bound proteins.
On-Bead Digestion and Peptide Elution
-
Reduction & Alkylation: Resuspend the beads in 6 M urea in PBS. Reduce disulfide bonds with 10 mM DTT (30 min, 37°C), then alkylate free cysteines with 20 mM iodoacetamide (30 min, room temperature, in the dark).
-
Digestion: Wash the beads with PBS and resuspend in 2 M urea in PBS containing 1 mM CaCl₂. Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Peptide Elution: Pellet the beads and collect the supernatant. To cleave the tag and release the labeled peptides, wash the beads and incubate with 25 mM sodium dithionite (B78146) in water for 1 hour at room temperature.[4]
-
Cleanup: Combine all peptide-containing supernatants and desalt using a C18 StageTip or equivalent. Dry the purified peptides under vacuum.
Quantitative Data and Analysis
The desalted peptides are analyzed by LC-MS/MS. The resulting data is processed to identify peptides and quantify the peak area or intensity for the 'light' and 'heavy' isotopic pairs for each this compound labeled cysteine-containing peptide.
The ratio of Heavy/Light (Zn²⁺ / Control) is calculated. Cysteines with significantly increased ratios are considered putative zinc-binders, as their labeling by this compound was inhibited by the presence of zinc.
Representative Data Summary
The following table illustrates the expected output from a proteome-wide study. A high Ratio (Zn²⁺/Control) indicates that the cysteine's reactivity with this compound was blocked by zinc, suggesting it is a zinc-binding site.
| Protein | Uniprot ID | Cysteine Site | Ratio (Zn²⁺/Control) | Functional Annotation |
| Carbonic Anhydrase 2 | P00918 | Cys206 | 15.8 | Structural, near active site |
| Sorbitol Dehydrogenase | Q00796 | Cys44 | 12.5 | Catalytic Zn²⁺ ligand |
| GST Omega-1 | P78417 | Cys32 | 9.7 | Potential regulatory Zn²⁺-binding site[1] |
| PARK7 | Q99497 | Cys106 | 2.1 | Redox-sensitive, not strongly zinc-dependent |
| GAPDH | P04406 | Cys152 | 1.1 | Catalytic, highly reactive, not zinc-binding |
Note: Data is illustrative and based on findings reported in the literature.[1]
Applications in Research and Drug Development
-
Target Identification: Globally map the "zinc-proteome" to uncover novel proteins and pathways regulated by zinc.
-
Drug Discovery: Identify druggable cysteine residues in or near zinc-binding sites for the development of covalent inhibitors.
-
Mechanism of Action Studies: Determine if a compound's activity is mediated through the displacement of structural or catalytic zinc ions.
-
Redox Biology: Distinguish between cysteine modifications, as zinc-binding can protect cysteines from oxidative stress.[9]
References
- 1. Zinc-Binding Cysteines: Diverse Functions and Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrogation of Functional Mitochondrial Cysteine Residues by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. youtube.com [youtube.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with IA-Alkyne in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide-alkyne (IA-Alkyne) is a chemical probe used in chemoproteomics to study the reactivity and functional state of cysteine residues within complex biological samples like cell lysates.[1][2][3][4] Cysteine residues are critical for a variety of protein functions, including catalysis, regulation, and metal binding, due to the nucleophilic nature of their thiol group.[1][2][3][4] The reactivity of these residues can be modulated by post-translational modifications (PTMs) such as oxidation, making them key players in redox signaling pathways.[1][2][3][4]
The this compound probe contains an iodoacetamide (B48618) electrophile that covalently reacts with cysteine thiols and a terminal alkyne handle for bioorthogonal ligation.[5] This alkyne group allows for the subsequent attachment of reporter tags, such as biotin (B1667282) for enrichment or a fluorophore for visualization, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5][6] This two-step approach enables the sensitive and specific detection and quantification of reactive cysteine residues across the proteome.[7]
A powerful application of this technique is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), which uses isotopically light and heavy versions of the this compound probe or the azide (B81097) tag to quantitatively compare cysteine reactivity between different biological states.[1][3][4][6][8] This allows for the identification of "hyperreactive" cysteines that are often found in functionally important sites of proteins.[6][8][9] This methodology has been instrumental in studying various signaling pathways, including the Keap1-Nrf2 antioxidant response and EGFR signaling, which are regulated by cysteine oxidation.[10][11][12][13][14][15]
Data Presentation
The quantitative data obtained from isoTOP-ABPP experiments can be presented in tables to highlight changes in cysteine reactivity. The ratio of the heavy to light isotopic labels reflects the relative reactivity of a given cysteine residue between two experimental conditions. A ratio close to 1 indicates no change in reactivity, while a significant deviation from 1 suggests altered reactivity.
Table 1: Example of Quantitative Cysteine Reactivity Profiling using isoTOP-ABPP
This table presents example data on the differential reactivity of cysteine residues in Glutathione S-transferase omega-1 (GSTO1) and Acetyl-CoA acetyltransferase-1 (ACAT1) as determined by isoTOP-ABPP comparing high (100 µM) and low (10 µM) IA-probe concentrations.[8] Hyperreactive cysteines, such as active site nucleophiles, are labeled to a similar extent at both concentrations (ratio ≈ 1), whereas less reactive cysteines show a higher degree of labeling at the higher probe concentration (ratio > 1).[8]
| Protein | Cysteine Residue | Functional Annotation | isoTOP-ABPP Ratio (High:Low Probe) |
| GSTO1 | C32 | Active-site nucleophile | 0.9 |
| GSTO1 | C90 | - | 5.6 |
| GSTO1 | C192 | - | 7.0 |
| GSTO1 | C237 | - | 5.4 |
| ACAT1 | C126 | Active-site nucleophile | 1.1 |
| ACAT1 | C119 | - | 8.8 |
| ACAT1 | C196 | - | 8.2 |
| ACAT1 | C413 | - | 4.0 |
Experimental Protocols
Here, we provide a detailed protocol for labeling proteins in cell lysates with this compound, followed by click chemistry for downstream analysis.
Materials
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound probe (stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)
-
Streptavidin beads (for biotin-tagged proteins)
Protocol 1: Labeling of Proteins in Cell Lysate with this compound
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
This compound Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in PBS.
-
Add this compound probe to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
Prepare Click Chemistry Reagents:
-
Prepare fresh stock solutions of TCEP (e.g., 50 mM in water), TBTA (e.g., 10 mM in DMSO), CuSO4 (e.g., 50 mM in water), and Sodium Ascorbate (e.g., 50 mM in water).
-
Prepare a stock solution of the azide-functionalized reporter tag (e.g., 5 mM in DMSO).
-
-
Perform the Click Reaction:
-
To the this compound labeled lysate, add the following components in order, vortexing gently after each addition:
-
Azide-reporter tag (final concentration ~50-100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
Sodium Ascorbate (final concentration 1 mM) to initiate the reaction.
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Protocol 3: Protein Precipitation and Preparation for Mass Spectrometry
-
Protein Precipitation:
-
Precipitate the labeled proteins by adding 4 volumes of ice-cold methanol and 1.5 volumes of chloroform to the reaction mixture.
-
Vortex and then add 3 volumes of water.
-
Centrifuge to pellet the protein at the interface.
-
Carefully remove the aqueous top layer and wash the protein pellet with methanol.
-
-
Sample Preparation for Mass Spectrometry (for biotin-tagged proteins):
-
Resuspend the protein pellet in a buffer containing SDS.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the enriched proteins using trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Mandatory Visualization
Caption: Experimental workflow for this compound labeling of proteins in cell lysates.
References
- 1. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-wide quantification and characterization of oxidation-sensitive cysteines in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the Keap1/Nrf2 pathway through proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic analysis of ubiquitin ligase KEAP1 reveals associated proteins that inhibit NRF2 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Gel Fluorescence Visualization of Proteins Using IA-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide-Alkyne (IA-Alkyne) is a versatile chemical probe for labeling proteins on reactive cysteine residues. As a broad-spectrum cysteine-reactive probe, it covalently binds to the thiol group of cysteine residues within proteins.[1][2] This modification introduces a terminal alkyne group, which serves as a bioorthogonal handle for subsequent "click" chemistry reactions.[3][4] Specifically, the alkyne-labeled proteins can be conjugated to an azide-modified fluorescent dye via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][5] This two-step labeling strategy allows for the sensitive and specific visualization of a subset of proteins directly within a polyacrylamide gel, offering a powerful tool for proteomics, drug discovery, and the study of protein modifications and function.[6][7][8]
This technique is particularly valuable in drug development for identifying on- and off-target engagement of covalent inhibitors and for profiling changes in cysteine reactivity in response to drug treatment.[7][9] By comparing the fluorescence profiles of proteins from treated and untreated samples, researchers can gain insights into the mechanism of action of drug candidates and identify novel therapeutic targets.
Principle of the Method
The in-gel fluorescence visualization of proteins using this compound follows a straightforward two-step process. First, proteins in a complex biological sample, such as a cell lysate, are labeled with this compound, which covalently modifies accessible and reactive cysteine residues. Following this labeling step, the alkyne-tagged proteins are reacted with a fluorescent azide (B81097) (e.g., an azide-modified rhodamine or fluorescein) in a CuAAC click reaction. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein. The now fluorescently labeled proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the gel is imaged using a fluorescence scanner. The resulting fluorescent bands correspond to the proteins that were labeled with this compound.
Key Applications
-
Reactive Cysteine Profiling: Identification of functionally important and reactive cysteine residues in proteins.[9]
-
Drug Target Identification: Profiling changes in cysteine reactivity to identify the protein targets of covalent drugs.[7]
-
Occupancy Studies: Assessing the binding of covalent inhibitors to their target proteins by measuring the blockage of this compound labeling.
-
Post-Translational Modification Studies: Investigating redox-sensitive cysteine modifications by comparing labeling patterns under different conditions.[8]
Experimental Workflow
The overall experimental workflow for in-gel fluorescence visualization of proteins using this compound is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Iodoacetamide-Alkyne)
-
Fluorescent Azide (e.g., Azide-Fluor 545, TAMRA-Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager
Protocol 1: Labeling of Proteins in Cell Lysate with this compound
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
This compound Labeling:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL in an appropriate buffer (e.g., PBS).
-
Add this compound to a final concentration of 100 µM.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence
-
Prepare Click Reaction Master Mix: For a 50 µL final reaction volume, prepare the following master mix. It is recommended to add the components in the order listed.
| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| This compound Labeled Lysate | 1-2 mg/mL | 25 µL (25-50 µg protein) | 0.5-1.0 mg/mL |
| Fluorescent Azide | 10 mM in DMSO | 0.5 µL | 100 µM |
| TCEP | 50 mM in water | 1 µL | 1 mM |
| TBTA | 10 mM in DMSO | 1 µL | 200 µM |
| CuSO₄ | 50 mM in water | 1 µL | 1 mM |
| PBS or other buffer | - | to 50 µL | - |
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4x SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5-10 minutes.
-
Protocol 3: In-Gel Fluorescence Visualization
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel with deionized water for 5-10 minutes.
-
Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorescent azide.
-
-
Total Protein Staining (Optional):
-
After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize the total protein loading for comparison.
-
Quantitative Data Presentation
The following tables provide a summary of typical reagent concentrations and a comparison of detection sensitivity with other methods. Actual results may vary depending on the specific proteins, sample complexity, and experimental conditions.
Table 1: Recommended Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration | Purpose |
| This compound Labeled Protein | 1-2 mg/mL | 0.5-1.0 mg/mL | Substrate for click reaction |
| Fluorescent Azide | 10 mM | 100 µM | Reporter molecule for visualization |
| TCEP | 50 mM | 1 mM | Reducing agent to generate Cu(I) from Cu(II) |
| TBTA | 10 mM | 200 µM | Ligand to stabilize Cu(I) and protect proteins |
| CuSO₄ | 50 mM | 1 mM | Source of copper catalyst |
Table 2: Comparison of Protein Detection Methods
| Method | Typical Limit of Detection | Dynamic Range | Throughput | Notes |
| This compound In-Gel Fluorescence | Low nanogram | >3 orders of magnitude | Moderate | Specific for reactive cysteines |
| Coomassie Brilliant Blue | ~100 ng | ~1 order of magnitude | High | Stains all proteins non-specifically |
| SYPRO Ruby | 1-10 ng | >3 orders of magnitude | High | Stains all proteins non-specifically |
| Western Blotting | Picogram to nanogram | 2-3 orders of magnitude | Low to moderate | Requires specific antibodies |
Application in Drug Discovery: Targeting Reactive Cysteines in Signaling Pathways
This compound based reactive cysteine profiling is a powerful tool to investigate how drugs interact with cellular signaling pathways. Many enzymes and regulatory proteins in key signaling cascades, such as kinases and phosphatases, have functionally important cysteine residues that can be targeted by covalent inhibitors. By using this compound in a competitive labeling format, researchers can identify the direct targets of a covalent drug and assess its selectivity across the proteome. A decrease in this compound signal for a particular protein in the presence of a drug indicates that the drug is binding to the same cysteine residue.
Below is a conceptual diagram illustrating how this compound can be used to study the inhibition of a hypothetical kinase in a signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient this compound labeling | Ensure this compound is fresh and used at the correct concentration. Optimize incubation time. |
| Incomplete click reaction | Use freshly prepared TCEP and CuSO₄ solutions. Ensure the pH is optimal (around 7). Increase incubation time for the click reaction. | |
| Low abundance of labeled proteins | Increase the amount of protein lysate used in the reaction. | |
| High background fluorescence | Excess unreacted fluorescent azide | Perform a protein precipitation step (e.g., with cold acetone) after the click reaction to remove excess dye. Increase the number and duration of gel washes.[6] |
| Smeared fluorescent bands | Protein degradation | Keep samples on ice and use protease inhibitors throughout the protocol. The use of a copper-chelating ligand like TBTA can minimize copper-mediated protein damage.[6] |
| Protein aggregation | Ensure complete solubilization of protein pellets after any precipitation steps. Consider using a stronger lysis or resuspension buffer. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Cysteine Reactivity Profiling using IA-Alkyne Labeling and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cysteine reactivity within the proteome provides critical insights into protein function, regulation, and drug-target engagement. Cysteine residues are often involved in catalytic activity, metal binding, and are susceptible to various post-translational modifications (PTMs) that can modulate protein function. Iodoacetamide-Alkyne (IA-Alkyne) is a chemical probe that enables the selective labeling of reactive cysteine residues.[1] This labeling strategy, coupled with click chemistry and quantitative mass spectrometry, offers a powerful platform for profiling cysteine reactivity across the proteome.[2][3][4][5] This application note provides detailed protocols and data for the application of this compound in quantitative chemoproteomic workflows.
Principle of the Method
The workflow is based on a two-step labeling strategy. First, reactive cysteine residues in proteins are covalently modified with this compound. The iodoacetamide (B48618) group reacts with the nucleophilic thiol group of cysteine residues.[6] Subsequently, a reporter tag, such as biotin (B1667282) or a fluorescent dye, is attached to the alkyne handle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.[7][8] This allows for the enrichment and identification of labeled proteins and peptides by mass spectrometry. For quantitative analysis, stable isotope-labeled versions of the this compound probe (e.g., IA-light and IA-heavy) can be utilized to compare cysteine reactivity between different biological samples.[2][3][4][5]
Experimental Workflow
The overall experimental workflow for quantitative cysteine reactivity profiling using this compound is depicted below.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
Application Notes: IA-Alkyne in Covalent Fragment-Based Ligand Discovery
Iodoacetamide-alkyne (IA-Alkyne) is a versatile chemical probe extensively utilized in covalent fragment-based ligand discovery (FBLD).[1] Its utility stems from the iodoacetamide (B48618) electrophile, which readily forms a stable covalent bond with nucleophilic cysteine residues in proteins, and the terminal alkyne handle, which allows for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.[1][2] This dual functionality makes this compound an invaluable tool for identifying and characterizing novel covalent ligands for a wide range of protein targets, including those considered "undruggable".[3]
The primary application of this compound in FBLD is within the framework of Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that employs active site-directed covalent probes to assess the functional state of enzymes and other proteins directly in complex biological systems.[4] In a typical FBLD workflow, this compound is used in a competitive format to identify fragment compounds that bind to cysteine residues on target proteins.[3] This approach, often referred to as competitive ABPP, has been successfully used to discover ligands for a variety of protein classes, including transcription factors and adaptor proteins.[3]
A particularly powerful extension of this methodology is isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).[3][5][6] This quantitative mass spectrometry-based technique allows for the global and simultaneous profiling of the reactivity of thousands of cysteine residues across the proteome.[6][7][8] By using isotopically labeled "light" and "heavy" versions of either the this compound probe or the subsequent biotin-azide tag, researchers can accurately quantify changes in cysteine reactivity upon treatment with a covalent fragment library.[6][7][9] A decrease in the labeling of a specific cysteine by the this compound probe in the presence of a fragment indicates a binding event, thus identifying a potential ligand-target pair.[3]
Key Applications:
-
Identification of Ligandable Cysteines: Screening of covalent fragment libraries using competitive ABPP with this compound can identify novel cysteine residues that are accessible to small molecules.[3][7]
-
Target Identification and Validation: this compound-based chemoproteomic approaches can be used to identify the protein targets of bioactive compounds and validate their engagement in a cellular context.[5][10]
-
Proteome-wide Selectivity Profiling: The isoTOP-ABPP platform enables the assessment of the selectivity of covalent fragments across the entire proteome, providing crucial information for lead optimization.[7]
-
Functional Characterization of Cysteines: Profiling cysteine reactivity with this compound can provide insights into the functional roles of these residues in catalysis, regulation, and protein-protein interactions.[7][11]
Experimental Protocols
Protocol 1: In-Gel Fluorescence-Based Competitive ABPP for Fragment Screening
This protocol describes a method for rapidly screening a covalent fragment library for binders to a specific protein of interest using in-gel fluorescence.
Materials:
-
Protein lysate or purified protein
-
This compound probe (10 mM stock in DMSO)[7]
-
Covalent fragment library (10 mM stock in DMSO)
-
Rhodamine-azide or other fluorescent azide (B81097) tag
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Fragment Incubation: Aliquot protein lysate (e.g., 1 mg/mL) into separate tubes. Add individual fragments from the library to a final concentration of 50-100 µM. Include a DMSO vehicle control. Incubate for 1 hour at room temperature.
-
This compound Labeling: Add this compound to each tube to a final concentration of 1-10 µM. Incubate for 1 hour at room temperature.
-
Click Chemistry Reaction: To each sample, add the following click chemistry reagents to the final concentrations indicated:
-
Fluorescent azide tag (e.g., Rhodamine-azide): 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM Incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE Analysis: Quench the reaction by adding 4x SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity in a lane corresponding to a fragment-treated sample compared to the DMSO control indicates that the fragment has bound to the target protein and blocked labeling by the this compound probe.
Protocol 2: isoTOP-ABPP for Proteome-Wide Covalent Fragment Screening
This protocol outlines the workflow for quantitative, mass spectrometry-based profiling of cysteine-reactive fragments using the isoTOP-ABPP platform.[3]
Materials:
-
Cells or tissues for two experimental conditions (e.g., DMSO control and fragment-treated)
-
Lysis buffer (e.g., PBS)
-
This compound probe (100 µM)[10]
-
"Light" and "Heavy" isotopically labeled cleavable biotin-azide tags (e.g., TEV-cleavable)[10]
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin agarose (B213101) beads
-
Trypsin
-
TEV protease (or other cleaving agent corresponding to the linker)
-
LC-MS/MS instrumentation and data analysis software
Procedure:
-
Proteome Preparation and Treatment:
-
This compound Labeling: Label both the control and treated proteomes with this compound (100 µM) for 1 hour at room temperature.[10]
-
Click Chemistry and Biotinylation:
-
Sample Combination and Enrichment:
-
Combine the "light" and "heavy" labeled proteomes in a 1:1 ratio.[10]
-
Enrich the biotinylated proteins using streptavidin agarose beads.
-
-
On-Bead Digestion and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Resuspend the beads in a digestion buffer and add trypsin to digest the proteins overnight.
-
Elute the probe-labeled peptides by cleaving the linker (e.g., with TEV protease).[10]
-
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of the "light" and "heavy" peptide pairs. A light-to-heavy ratio greater than 1 for a particular cysteine-containing peptide indicates that the fragment has engaged that cysteine, preventing its labeling by this compound.[10]
Quantitative Data Summary
The following tables summarize typical concentrations and parameters used in this compound-based experiments, as extracted from the literature.
Table 1: Reagent Concentrations for this compound Experiments
| Reagent | In-Gel Fluorescence ABPP | isoTOP-ABPP (Mass Spectrometry) | Reference(s) |
| Protein Lysate Concentration | 1 mg/mL | 2 mg/mL | [6][12] |
| Covalent Fragment Concentration | 50 µM | 1-50 µM | [10][12] |
| This compound Probe Concentration | 1 µM | 100 µM | [10][12] |
| Fluorescent/Biotin Azide Tag | 100 µM | 100 µM | [6][12] |
| TCEP | 1 mM | 1 mM | [6][10] |
| TBTA | 100 µM | 34-100 µM | [6][10] |
| Copper(II) Sulfate | 1 mM | 1 mM | [6][10] |
Table 2: Examples of Proteins with Ligandable Cysteines Identified Using this compound Based Methods
| Protein Class | Specific Examples | Significance | Reference(s) |
| Adaptor/Scaffolding Proteins | SIN3A | Involved in transcriptional regulation; targeting PPIs. | [13] |
| Deubiquitinases (DUBs) | OTUB2 | Important therapeutic targets in oncology and other diseases. | [14] |
| Enzymes | PNPO, NUDT2, ALDH2, DPYD, GSTT1 | Diverse metabolic and signaling roles. | [13] |
| Kinases | BTK, EGFR | Established drug targets, particularly in cancer. | [12] |
| Transcription Factors | Not specified | Historically considered "undruggable" targets. | [3] |
| Uncharacterized Proteins | Multiple | Discovery of novel biology and potential drug targets. | [7] |
Visualizations
Caption: General workflow for this compound in covalent fragment screening.
Caption: Detailed workflow for isoTOP-ABPP analysis.
Caption: Decision tree for hit validation in FBLD.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. — Target Discovery Institute [tdi.ox.ac.uk]
- 5. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 6. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interrogation of Functional Mitochondrial Cysteine Residues by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TRPA1 Channel Activation Using IA-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing iodoacetamide-alkyne (IA-Alkyne) as a chemical probe to study the activation and covalent modification of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a critical sensor for noxious stimuli, including environmental irritants and endogenous signals of tissue damage, making it a key target for novel analgesic therapies.[1][2][3] Many of these activators are electrophiles that covalently modify cysteine residues within the TRPA1 protein, leading to channel gating.[4][5]
This compound is a valuable tool for investigating this mechanism. It is a cysteine-reactive compound that, like its parent molecule iodoacetamide (B48618) (IA), can activate TRPA1.[2][6] The terminal alkyne group on this compound allows for the subsequent attachment of reporter molecules, such as fluorescent dyes or biotin, via a highly specific and efficient bioorthogonal reaction known as "click chemistry."[6][7] This enables researchers to visualize, quantify, and identify the sites of covalent modification on the TRPA1 channel.
Principle of the Method
The study of TRPA1 activation by this compound involves a two-pronged approach:
-
Functional Characterization: Assessing the ability of this compound to activate the TRPA1 channel. This is typically measured through functional assays such as calcium imaging and electrophysiology, which detect the influx of ions through the opened channel.[1][8][9]
-
Biochemical Labeling: Using the alkyne handle to attach a reporter tag (e.g., a fluorescent azide) to this compound that has covalently bound to TRPA1.[6][7] This allows for the direct visualization of the modified channel and can be used in downstream applications like mass spectrometry to identify the specific cysteine residues involved in activation.[2][6]
These methods collectively provide a powerful toolkit to understand the molecular mechanisms of TRPA1 activation by electrophiles.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPA1 activation by this compound and the general experimental workflow for its study.
Caption: TRPA1 activation by this compound.
Caption: Experimental workflow for studying TRPA1.
Quantitative Data Summary
The following tables summarize typical experimental parameters and provide a template for presenting results.
Table 1: Typical Reagent Concentrations and Incubation Times
| Reagent/Parameter | Concentration | Incubation Time | Purpose | Reference(s) |
| This compound (IAA) | 100 µM | 10 min - 1 hour | Covalent labeling and activation of TRPA1 | [1][6][7] |
| Iodoacetamide (IA) | 100 µM - 357 µM | 10 min | Positive control for TRPA1 activation | [1][6] |
| Rhodamine-Azide | Varies | 1 hour | Click chemistry for fluorescent detection | [6] |
| A-967079 (TRPA1 Antagonist) | 10 µM | 10 min | Negative control to block TRPA1 activity | [1] |
Table 2: Template for Reporting this compound Potency (Electrophysiology)
| Construct | Agonist | Concentration (µM) | n | Current Density at +80 mV (pA/pF) |
| Wild-Type TRPA1 | This compound | 10 | ||
| Wild-Type TRPA1 | This compound | 30 | ||
| Wild-Type TRPA1 | This compound | 100 | ||
| Wild-Type TRPA1 | This compound | 300 | ||
| C621S Mutant TRPA1 | This compound | 100 |
Experimental Protocols
Protocol 1: Covalent Labeling of TRPA1 with this compound and Click Chemistry
This protocol describes the labeling of TRPA1 in cultured cells with this compound, followed by fluorescent tagging using click chemistry.[6][7]
Materials:
-
HEK293 cells stably or transiently expressing human or mouse TRPA1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
This compound (IAA).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Anti-TRPA1 antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Click chemistry reagents: Rhodamine-Azide, CuSO₄, and a reducing agent (e.g., sodium ascorbate).
-
SDS-PAGE gels and buffers.
Procedure:
-
Cell Culture and Treatment:
-
Plate TRPA1-expressing HEK293 cells to achieve 80-90% confluency on the day of the experiment.
-
Prepare a 100 µM solution of this compound in cell culture medium.
-
Incubate the cells with the this compound solution for a designated time (e.g., 10-60 minutes) at 37°C.
-
Wash the cells three times with cold PBS to remove excess this compound.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an anti-TRPA1 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours or overnight.
-
Wash the beads with lysis buffer to remove non-specifically bound proteins.
-
-
Click Chemistry Reaction:
-
To the beads containing the immunoprecipitated TRPA1, add the click chemistry reaction cocktail (e.g., Rhodamine-Azide, CuSO₄, and sodium ascorbate (B8700270) in a suitable buffer).
-
Incubate for 1 hour at room temperature with gentle shaking, protected from light.
-
Wash the beads to remove unreacted click chemistry reagents.
-
-
SDS-PAGE and In-Gel Fluorescence:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the rhodamine fluorescence using a gel imager with the appropriate excitation and emission filters.
-
The presence of a fluorescent band at the molecular weight of TRPA1 indicates successful covalent labeling.
-
The gel can then be subjected to Western blotting with an anti-TRPA1 antibody to confirm the identity of the labeled protein.[6]
-
Protocol 2: Functional Analysis of TRPA1 Activation using Calcium Imaging
This protocol measures the influx of calcium into cells upon TRPA1 activation by this compound.
Materials:
-
TRPA1-expressing HEK293 cells plated on glass-bottom dishes.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Extracellular solution (e.g., Hanks' Balanced Salt Solution with calcium).
-
This compound stock solution.
-
A fluorescence microscope or plate reader capable of ratiometric imaging or fluorescence intensity measurement.
Procedure:
-
Cell Loading with Calcium Dye:
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions (e.g., 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells with extracellular solution to remove excess dye and allow for de-esterification.
-
-
Baseline Fluorescence Measurement:
-
Acquire a stable baseline fluorescence reading for a few minutes before adding the agonist.
-
-
Agonist Application and Data Acquisition:
-
Add this compound to the cells at the desired final concentration (e.g., 100 µM).
-
Continuously record the fluorescence signal for several minutes to capture the rise in intracellular calcium.
-
For Fura-2, record the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, record the fluorescence intensity at ~516 nm following excitation at ~494 nm.
-
An increase in the fluorescence ratio (Fura-2) or intensity (Fluo-4) indicates an increase in intracellular calcium and thus, TRPA1 activation.[9][10]
-
Protocol 3: Electrophysiological Recording of TRPA1 Currents
This protocol uses the whole-cell patch-clamp technique to directly measure the ion currents flowing through the TRPA1 channel upon activation.[1][8]
Materials:
-
TRPA1-expressing HEK293 cells.
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular (pipette) solution containing (in mM): 140 KCl, 5 EGTA, 10 HEPES, pH 7.4.[9]
-
This compound solution.
Procedure:
-
Establish Whole-Cell Configuration:
-
Identify a TRPA1-expressing cell and form a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.
-
-
Record Baseline Currents:
-
Apply this compound:
-
Perfuse the cell with the extracellular solution containing this compound.
-
Continuously record the current during and after agonist application.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents evoked by this compound.
-
Plot the current-voltage (I-V) relationship, which should show the characteristic outward rectification of TRPA1 currents.[9]
-
Because this compound acts as an irreversible agonist through covalent modification, the currents may persist even after washout of the compound.[1]
-
Identification of Covalent Modification Sites
To identify the specific cysteine residues modified by this compound, the labeled TRPA1 protein (from Protocol 1, but without the fluorescent tag) can be analyzed by mass spectrometry.[2][6]
Caption: Mass spectrometry workflow.
Briefly, the protein is digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect peptides that have an increased mass corresponding to the addition of the this compound molecule, thereby identifying the modified cysteine residue.[6] Studies have identified several cytosolic cysteines in TRPA1 as targets for iodoacetamide, with C621 being a key residue for activation.[1][8]
References
- 1. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines [ideas.repec.org]
- 4. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.umd.edu [science.umd.edu]
- 7. researchgate.net [researchgate.net]
- 8. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular alkalization causes pain sensation through activation of TRPA1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopically Tagged IA-Alkyne Probes (IA-light/IA-heavy)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of isotopically tagged iodoacetamide-alkyne (IA) probes, specifically IA-light and IA-heavy, for quantitative cysteine-reactivity profiling in complex proteomes. This chemoproteomic technique, often referred to as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), enables the identification and relative quantification of reactive cysteine residues, providing insights into protein function, inhibitor interactions, and post-translational modifications.[1][2][3][4][5][6][7]
Introduction
Cysteine residues play critical roles in protein structure and function due to the nucleophilic nature of their thiol group.[4][5] Alterations in cysteine reactivity can signify changes in protein conformation, redox state, or engagement by small molecules. IA-alkyne probes are valuable tools for covalently labeling these reactive cysteines. The alkyne handle allows for the subsequent attachment of a reporter tag, such as biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
The use of isotopically distinct "light" and "heavy" this compound probes allows for the differential labeling of two proteome samples, which are then combined and analyzed by mass spectrometry. The relative abundance of the light and heavy isotopes in the identified peptides provides a precise measure of the change in cysteine reactivity between the two samples. This approach is particularly advantageous as it does not require metabolic labeling (e.g., SILAC) and the probes are synthetically accessible.[4][5]
Principle of the Method
The experimental workflow involves several key steps:
-
Proteome Preparation: Lysis of cells or tissues to generate a soluble protein fraction.
-
Differential Labeling: Treatment of two distinct proteome samples with either IA-light or IA-heavy probes.
-
Click Chemistry: Attachment of a biotin-azide tag to the alkyne handle of the probe-labeled proteins.
-
Enrichment: Affinity purification of biotinylated proteins using streptavidin beads.
-
On-Bead Digestion: Proteolytic digestion of the enriched proteins while they are still bound to the beads.
-
Mass Spectrometry Analysis: LC-MS/MS analysis of the resulting peptides to identify the labeled cysteine residues and quantify the light-to-heavy isotopic ratios.
Experimental Protocols
Cell Lysis and Protein Quantification
This protocol is designed for cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail (e.g., cOmplete™, Roche)
-
Cell scraper
-
Microcentrifuge tubes
-
Bradford or BCA protein assay kit
Procedure:
-
Wash cultured cells grown on a 10 cm plate twice with 5 mL of ice-cold PBS.
-
Aspirate the final PBS wash and add 1 mL of ice-cold Lysis Buffer to the plate.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (soluble proteome) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the soluble proteome using a Bradford or BCA assay.
-
Adjust the protein concentration of all samples to 2 mg/mL with Lysis Buffer.
IA-light/IA-heavy Probe Labeling
Materials:
-
IA-light and IA-heavy probes (stock solutions in DMSO, e.g., 10 mM)
-
Soluble proteome samples (2 mg/mL)
Procedure:
-
For each condition, take 1 mL of the soluble proteome (2 mg of protein).
-
To one sample, add the IA-light probe to a final concentration of 100 µM.
-
To the other sample, add the IA-heavy probe to a final concentration of 100 µM.
-
Incubate the reactions for 1 hour at room temperature with gentle rotation.
Click Chemistry for Biotin-Azide Tagging
Materials:
-
Biotin-azide (e.g., from Click Chemistry Tools)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
Procedure:
-
To each 1 mL labeled proteome sample, add the following reagents in order, vortexing gently after each addition:
-
Biotin-azide to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
Streptavidin Enrichment of Biotinylated Proteins
Materials:
-
Streptavidin-agarose beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 6 M Urea in PBS
-
Wash Buffer 3: PBS
Procedure:
-
Equilibrate the streptavidin-agarose beads by washing them three times with PBS.
-
Combine the IA-light and IA-heavy labeled proteomes (now biotinylated) in a 1:1 ratio.
-
Add the combined proteome to the equilibrated streptavidin beads.
-
Incubate for 2 hours at room temperature with gentle rotation to allow for binding.
-
Pellet the beads by centrifugation (e.g., 1,500 x g for 2 minutes) and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (3 times)
-
Wash Buffer 3 (3 times)
-
-
After the final wash, resuspend the beads in PBS.
On-Bead Trypsin Digestion
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)
Procedure:
-
Resuspend the streptavidin beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second digestion by adding fresh trypsin to the beads and incubating for another 2 hours.
-
Pool the supernatants from both digestions.
-
Desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.
Data Presentation
The quantitative data from the mass spectrometry analysis should be summarized in a structured table. The table should include the identified protein, the specific cysteine-containing peptide sequence, and the measured light-to-heavy ratio. This ratio indicates the relative reactivity of the cysteine residue in the two compared samples.
Table 1: Example of Quantitative Cysteine Reactivity Data
| Protein | Peptide Sequence | UniProt AC | Cysteine Position | Light/Heavy Ratio |
| Peroxiredoxin-1 | ADVAFEFANDC EFTFVLK | P32119 | 52 | 1.1 |
| Thioredoxin | GAEFKAC PTFDFYAEGGLK | P10599 | 32 | 1.3 |
| Glutathione S-transferase P | IYGIDLTSC VADLDGTLK | P09211 | 47 | 2.5 |
| Protein disulfide-isomerase | YGPTIC KFFRDIANADRLK | P07237 | 56 | 0.9 |
| Aldehyde dehydrogenase | GVYLIHEFC GK | P05091 | 302 | 3.1 |
Note: The light/heavy ratio is a hypothetical value for illustrative purposes. A ratio of ~1 indicates no change in reactivity, a ratio >1 indicates increased reactivity in the "light" labeled sample, and a ratio <1 indicates decreased reactivity.
Visualizations
Experimental Workflow
The overall experimental workflow can be visualized as a flowchart to provide a clear overview of the process.
Caption: Overall experimental workflow for quantitative cysteine reactivity profiling.
Logical Relationship of the Probes
This diagram illustrates the relationship between the this compound probes, the target cysteine residue, and the biotin-azide reporter tag.
References
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IA-Alkyne Labeling in Post-Translational Modification (PTM) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical covalent processing events that occur after protein synthesis, dramatically diversifying the proteome and regulating nearly all aspects of cellular biology.[1] These modifications act as molecular switches that control protein function, localization, and interaction networks. Consequently, irregularities in PTMs are often implicated in the pathology of numerous diseases, making them key targets for therapeutic development.[1][2]
The study of PTMs is greatly facilitated by bioorthogonal chemistry, which allows for the specific labeling and visualization of biomolecules in their native environments without interfering with biological processes.[1][3] A cornerstone of this field is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly efficient and specific reaction between an alkyne and an azide (B81097).[3][4]
Iodoacetamide-Alkyne (IA-Alkyne) is a powerful chemical probe that leverages this technology. As a broad-spectrum cysteine-reactive probe, it covalently binds to the thiol group of cysteine residues.[5][6] This functionality allows researchers to tag proteins at specific cysteine sites. The incorporated alkyne group then serves as a handle for click chemistry, enabling the attachment of reporter molecules like biotin (B1667282) (for enrichment and mass spectrometry) or fluorophores (for in-gel fluorescence visualization).[5] This two-step strategy provides a versatile platform for identifying and quantifying PTMs that involve or affect the reactivity of cysteine residues.[7]
Core Principle: The this compound Labeling and Click Chemistry Workflow
The general workflow for identifying protein modifications using this compound labeling is a multi-step process. It begins with the labeling of reactive cysteine residues within a complex proteome, followed by the bioorthogonal conjugation of a reporter tag via click chemistry. This enables downstream enrichment and analysis by mass spectrometry or visualization by fluorescence scanning.
Application Note 1: Quantitative Cysteine Reactivity Profiling
Concept: The reactivity of cysteine residues is highly sensitive to the local protein environment and can be altered by various PTMs, including oxidation, nitrosylation, and glutathionylation.[7] Quantitative proteomic platforms that profile cysteine reactivity can provide valuable information about these modifications and their roles in cellular regulation.[8][9] Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a chemoproteomic strategy that uses isotopically labeled this compound probes to quantify changes in cysteine reactivity across different proteomes.[6][7] In this workflow, two proteome samples (e.g., control vs. treated) are labeled with "light" and "heavy" this compound probes, respectively.[10] After labeling, the samples are combined, and an azide-biotin tag is attached via click chemistry for enrichment. The ratio of heavy to light peptides identified by mass spectrometry reveals changes in the reactivity of specific cysteine residues, indicating potential PTMs or inhibitor binding.[7]
Protocol: Cysteine Reactivity Profiling with Isotopic this compound Probes
This protocol is adapted from the isoTOP-ABPP methodology.[7][10]
-
Proteome Preparation:
-
Culture cells under two conditions (e.g., control and experimental treatment).
-
Harvest cells and lyse them in a suitable buffer (e.g., PBS) via probe sonication.
-
Determine protein concentration for each lysate using a BCA assay. Adjust concentration to 2.0 mg/mL.
-
-
Isotopic Labeling:
-
To the control lysate, add "IA-light" probe to a final concentration of 100 µM.
-
To the treated lysate, add "IA-heavy" probe to a final concentration of 100 µM.
-
Incubate both samples for 1 hour at room temperature with gentle rotation.
-
-
Click Chemistry (CuAAC):
-
Prepare a "click mix" containing:
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
Azide-biotin tag (e.g., cleavable diazo biotin-azide) (100 µM final concentration)
-
Copper(II) sulfate (B86663) (CuSO₄) (1 mM final concentration)
-
-
Add the click mix to each labeled lysate and incubate for 1 hour at room temperature.
-
-
Sample Combination and Enrichment:
-
Combine the "light" and "heavy" labeled proteomes in a 1:1 ratio.
-
Add pre-washed streptavidin-agarose beads to the combined sample and incubate for 1.5 hours at 4°C to enrich biotinylated proteins.
-
Wash the beads sequentially with PBS containing 0.5% SDS, PBS, and finally water to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., 6 M urea (B33335), 100 mM Tris, pH 8).
-
Reduce disulfide bonds with TCEP and alkylate with iodoacetamide (B48618) (non-alkyne version).
-
Dilute the urea and perform an overnight on-bead digestion with trypsin.
-
Collect the supernatant containing the tryptic peptides. If using a cleavable linker, elute the peptides according to the manufacturer's protocol.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software suite to identify peptides and quantify the heavy/light ratios for each cysteine-containing peptide.
-
Changes in these ratios indicate alterations in cysteine reactivity between the two conditions.
-
Quantitative Data Summary
The output of an isoTOP-ABPP experiment is a list of identified cysteine-containing peptides with their corresponding heavy-to-light ratios. This allows for a global view of changes in cysteine reactivity across the proteome.
| Protein | UniProt ID | Cysteine Site | Peptide Sequence | H/L Ratio (Treated/Control) | Implication |
| Peroxiredoxin-2 | P32119 | Cys51 | NGVLIAFSHPCHFGVTELR | 0.25 | Increased oxidation at Cys51 |
| GAPDH | P04406 | Cys152 | IISNASCTTNCLAPLAK | 0.98 | No significant change |
| EGFR | P00533 | Cys797 | MTEVQEAIHTCLQVIQLMNR | 4.50 | Target engagement by inhibitor |
| Thioredoxin | P10599 | Cys32 | LVVDFSATWCGPCK | 1.05 | No significant change |
Table 1: Example quantitative data from a cysteine reactivity profiling experiment. C denotes the labeled cysteine. Ratios significantly deviating from 1.0 indicate a change in reactivity.*
Application Note 2: Site-Specific Analysis of Protein S-Acylation
Concept: Protein S-acylation (most commonly palmitoylation) is a reversible lipid modification where a fatty acid is attached to a cysteine residue via a thioester bond.[11] This PTM is crucial for regulating protein trafficking, membrane localization, and stability.[12] The Acyl-Biotin Exchange (ABE) method allows for the specific identification of S-acylated proteins. The workflow involves three key steps: (1) irreversibly blocking all free cysteine thiols; (2) specifically cleaving the thioester bonds of S-acylated cysteines with hydroxylamine (B1172632) (NH₂OH); and (3) labeling the newly exposed thiols.[12] this compound is an ideal reagent for this final step, enabling subsequent click chemistry for enrichment and site identification by mass spectrometry.
Protocol: Acyl-Biotin Exchange (ABE) with this compound Capture
-
Protein Extraction and Blocking:
-
Lyse cells in a buffer containing 50 mM HEPES, 150 mM NaCl, 1% Triton X-100, and protease inhibitors.
-
Block free cysteine thiols by adding N-Ethylmaleimide (NEM) to a final concentration of 50 mM. Incubate for 3 hours at 4°C.
-
Precipitate proteins using chloroform/methanol to remove excess NEM. Resuspend the protein pellet in a suitable buffer.
-
-
Thioester Cleavage:
-
Divide the sample into two equal aliquots.
-
To the experimental sample, add a freshly prepared solution of hydroxylamine (NH₂OH) to a final concentration of 0.5 M (pH 7.4).
-
To the negative control sample, add Tris or NaCl to the same final concentration and pH.
-
Incubate both samples for 1 hour at room temperature.
-
-
This compound Labeling:
-
Precipitate the proteins again to remove the hydroxylamine.
-
Resuspend both the experimental and control pellets in a buffer containing 1% SDS.
-
Add this compound to a final concentration of 1 mM to both samples. Incubate for 1 hour at room temperature.
-
-
Click Chemistry and Enrichment:
-
Perform the CuAAC reaction as described in the previous protocol (Application Note 1, Step 3) to attach an azide-biotin tag.
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Digestion and Mass Spectrometry:
-
Perform an on-bead tryptic digest as described previously (Application Note 1, Step 5).
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins and peptides that are significantly enriched in the hydroxylamine-treated sample compared to the negative control. These represent bona fide S-acylated proteins.
-
Data Summary: Identified S-Acylated Proteins
This method can identify hundreds of S-acylated proteins and their specific modification sites from a single experiment.[11]
| Protein | UniProt ID | Identified S-Acylation Site(s) | Cellular Function |
| Ras-related protein Rab-7a | P51149 | Cys206 | Protein transport, endocytosis |
| Flotillin-1 | O75955 | Cys34 | Membrane microdomain organization |
| Growth associated protein 43 (GAP43) | P17677 | Cys3, Cys4 | Axon guidance, neural development |
| Endothelial nitric oxide synthase (eNOS) | P29474 | Cys15, Cys26 | Nitric oxide synthesis |
Table 2: Example data showing proteins identified as S-acylated using the ABE-IA-Alkyne method.
Application Note 3: Profiling Protein Prenylation via Metabolic Labeling
Concept: Protein prenylation is a PTM that attaches an isoprenoid lipid (farnesyl or geranylgeranyl) to a cysteine residue near the C-terminus of a protein.[13] This modification is critical for anchoring proteins to cellular membranes and facilitating protein-protein interactions.[13] Unlike the direct labeling of cysteines, the study of prenylation often employs metabolic labeling. In this approach, cells are cultured with synthetic isoprenoid analogues that contain an alkyne handle.[14] These "clickable" analogues are incorporated into proteins by the cell's natural prenylation machinery.[15] Labeled proteins can then be tagged with a reporter via click chemistry for visualization or enrichment and identification.[14][16] While this method does not use this compound, it is a key related technique for studying a cysteine PTM that relies on the same alkyne-azide click chemistry backend.
Protocol: Metabolic Labeling and Identification of Prenylated Proteins
-
Metabolic Labeling:
-
Culture mammalian cells (e.g., HeLa or HEK293T) in standard growth medium.
-
To enhance probe incorporation, it can be beneficial to pre-treat cells with an inhibitor of the isoprenoid biosynthesis pathway, such as lovastatin.[13]
-
Add the alkyne-modified isoprenoid analogue (e.g., C15AlkOPP) to the culture medium and incubate for 24-48 hours.[16]
-
-
Cell Lysis:
-
Harvest the cells, wash with PBS, and lyse in a buffer containing 1% Triton X-100 or NP-40 and protease inhibitors.[17]
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry (CuAAC):
-
To the clarified lysate, add the click chemistry reaction components, including an azide-reporter (azide-biotin for enrichment or a fluorescent azide for imaging) and the Cu(I) catalyst system.
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
For MS-based identification: Use azide-biotin as the reporter. Enrich labeled proteins with streptavidin beads, perform an on-bead tryptic digest, and analyze peptides by LC-MS/MS.[16]
-
For visualization: Use a fluorescent azide reporter. Separate the labeled proteins by SDS-PAGE and visualize using an in-gel fluorescence scanner.[15]
-
Data Summary: Identified Prenylated Proteins in Brain-Derived Cells
Metabolic labeling with a single isoprenoid analogue probe can lead to the identification of a significant portion of the cellular "prenylome."
| Protein Group | Representative Protein | UniProt ID | Observed In | Putative Function |
| Ras superfamily | Ras-related protein Rap-1A | P62834 | Neurons, Astrocytes, Microglia | Signal transduction |
| Rho family | Ras-related C3 botulinum toxin substrate 1 | P63000 | Neurons, Astrocytes, Microglia | Cytoskeletal regulation |
| Rab family | Ras-related protein Rab-11A | P62491 | Neurons, Astrocytes | Vesicular trafficking |
| Lamin family | Lamin-B1 | P20700 | Astrocytes, Microglia | Nuclear structure |
| Novel Substrate | Protein FAM161A | Q96BN8 | Neurons | Unknown |
Table 3: Example data of prenylated proteins identified across different brain-derived cell types using a C15-alkyne probe. Data is illustrative based on findings where 78 prenylated protein groups were identified in a single experiment.[16][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008029281A2 - Labeling and detection of post translationally modified proteins - Google Patents [patents.google.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification Using IA-Alkyne Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed workflow for the identification of protein targets using Iodoacetamide-Alkyne (IA-Alkyne) probes. This chemoproteomic approach enables the profiling of reactive cysteine residues within a complex proteome, offering valuable insights into protein function, drug-target engagement, and the discovery of novel therapeutic targets.
Introduction
Iodoacetamide (IA)-alkyne is a versatile chemical probe used in activity-based protein profiling (ABPP) to covalently label cysteine residues in proteins.[1][2] The alkyne handle allows for the subsequent attachment of a reporter tag, such as biotin (B1667282) or a fluorophore, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3][4] This two-step approach allows for the enrichment and identification of labeled proteins by mass spectrometry.[3][5]
A powerful extension of this method is the isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) technique.[4][6] This quantitative approach utilizes isotopically light and heavy versions of the this compound probe or the biotin-azide tag to enable accurate measurement of changes in cysteine reactivity between two different proteomes (e.g., vehicle-treated vs. drug-treated).[7][8][9]
Experimental Workflows and Signaling Pathways
The overall workflow for target identification using this compound probes can be adapted for various experimental goals, including direct labeling and competitive profiling.
Direct Labeling Workflow
This workflow aims to identify all accessible and reactive cysteine-containing proteins in a given proteome.
Competitive Profiling (isoTOP-ABPP) Workflow
This workflow is designed to identify the specific targets of a small molecule inhibitor by competing with the this compound probe for binding to reactive cysteines.
Detailed Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Harvesting : Culture cells to ~80-90% confluency. For suspension cells, pellet by centrifugation. For adherent cells, scrape and collect in cold PBS. Wash the cell pellet twice with cold PBS.
-
Lysis Buffer Preparation : Prepare a lysis buffer appropriate for your experimental goals. A common lysis buffer is RIPA buffer, but for maintaining protein native structure, a buffer containing 150 mM NaCl, 50 mM Tris-HCl pH 8.0, and 1% NP-40 with protease and phosphatase inhibitors is recommended.
-
Cell Lysis : Resuspend the cell pellet in lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification : Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). Normalize all samples to the same protein concentration (typically 1-5 mg/mL).
Protocol 2: this compound Probe Labeling
-
Probe Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). The probe is commercially available from various suppliers.[2]
-
Labeling Reaction :
-
For direct labeling , add the this compound probe to the proteome lysate to a final concentration of 100 µM.
-
For competitive profiling , pre-incubate the lysate with your compound of interest or vehicle (e.g., DMSO) for a specified time (e.g., 30-60 minutes) at 37°C. Then, add the appropriate isotopic this compound probe (light or heavy) to a final concentration of 100 µM.
-
-
Incubation : Incubate the labeling reaction for 1 hour at room temperature with gentle shaking.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation : Prepare fresh stock solutions of the following click chemistry reagents:
-
Biotin-Azide (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM in water)
-
-
Click Reaction : To the this compound labeled proteome, add the click chemistry reagents in the following order to the final concentrations indicated:
-
Biotin-Azide: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Incubation : Incubate the reaction for 1 hour at room temperature with gentle shaking.
Protocol 4: Streptavidin Enrichment of Biotinylated Proteins
-
Bead Preparation : Use streptavidin-coated magnetic beads or agarose (B213101) resin.[10] Wash the beads three times with lysis buffer.
-
Protein Binding : Add the click chemistry-reacted lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C on a rotator to allow for binding of the biotinylated proteins.[10]
-
Washing : Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes can be performed as follows:
-
2 x with 0.2% SDS in PBS
-
2 x with 1% Triton X-100 in PBS
-
2 x with 1 M NaCl in PBS
-
3 x with PBS
-
-
On-Bead Digestion : After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Add sequencing-grade trypsin (e.g., 1 µg per 50 µL of bead slurry) and incubate overnight at 37°C with shaking.
-
Peptide Elution : After digestion, pellet the beads and collect the supernatant containing the tryptic peptides. The peptides can be further purified and desalted using C18 spin columns prior to mass spectrometry analysis.
Data Presentation
Quantitative data from isoTOP-ABPP experiments are typically presented as ratios of the abundance of the "heavy" labeled peptide to the "light" labeled peptide. A high heavy/light ratio for a particular cysteine-containing peptide indicates that the compound of interest blocked the binding of the this compound probe, suggesting it is a target.
Table 1: Quantitative Proteomic Data from a Competitive Profiling Experiment
| Protein ID | Gene Name | Peptide Sequence | Cysteine Position | Heavy/Light Ratio | p-value |
| P04035 | HSPA8 | IINEPTAAAIAYGLDK | Cys267 | 15.2 | 0.001 |
| Q06830 | HSP90AA1 | GFVVDSESEPLGR | Cys572 | 12.8 | 0.003 |
| P62258 | PPIA | FEDENFILKHTGPGILSMANAGPNTNGSQFFICTAK | Cys52 | 10.5 | 0.005 |
| P10809 | HSPD1 | VDGIVTVAKSIDLK | Cys442 | 2.1 | 0.045 |
| P60709 | ACTB | SYELPDGQVITIGNER | Cys285 | 1.1 | 0.89 |
-
Heavy/Light Ratio : A higher ratio indicates greater target engagement by the competitor compound.
-
p-value : Statistical significance of the observed ratio change.
Signaling Pathway Analysis
The identified protein targets can be mapped onto known signaling pathways to understand the mechanism of action of the compound under investigation.
This diagram illustrates how identifying a target, such as MEK, with an this compound probe-based competitive profiling experiment can elucidate the compound's role in inhibiting the MAPK signaling pathway, which is crucial for cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Non-Specific Binding of IA-Alkyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered during experiments with Iodoacetamide-Alkyne (IA-Alkyne) probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Iodoacetamide-Alkyne) is a chemical probe used in quantitative proteomics to profile cysteine reactivity.[1] The iodoacetamide (B48618) group reacts with the thiol group of cysteine residues, while the alkyne group allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the identification and quantification of reactive cysteine residues within complex protein samples.[1]
Q2: What are the primary causes of non-specific binding of this compound?
The primary causes of non-specific binding of this compound and subsequent click chemistry reagents include:
-
Thiol-Yne Side Reactions: The alkyne group of the probe can react directly with free thiol groups of cysteine residues, a phenomenon known as thiol-yne addition. This is a significant source of azide-independent labeling.[2]
-
Hydrophobic and Electrostatic Interactions: The this compound probe or the reporter tag may non-specifically adhere to proteins or surfaces due to hydrophobic or electrostatic forces.
-
Excess Reagents: High concentrations of this compound or the click chemistry reporter azide (B81097) can lead to increased background signal.[3]
-
Copper Catalyst Issues: In CuAAC, the copper(I) catalyst can sometimes mediate non-specific labeling or generate reactive oxygen species that contribute to background.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on surfaces (e.g., beads, plates) can lead to high background.
Q3: How can I differentiate between specific and non-specific binding?
To confirm the specificity of your this compound labeling, it is crucial to include proper negative controls in your experiment. A key control is a sample that has not been treated with the azide-containing reporter molecule. Any signal detected in this sample can be attributed to non-specific binding of the alkyne probe or other components. Additionally, comparing the signal from your target protein with and without pre-blocking of cysteine residues with a non-alkyne alkylating agent can help validate specificity.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common issues related to non-specific binding of this compound.
Issue 1: High Background Signal in Negative Controls
High background in negative controls (e.g., samples without the azide reporter) is a clear indication of non-specific binding of the this compound probe itself.
Troubleshooting Strategies and Protocols:
1. Pre-block Free Thiols with Iodoacetamide (IAM)
The most effective way to mitigate thiol-yne side reactions is to block all reactive cysteine thiols with iodoacetamide (IAM) before performing the click reaction.
-
Detailed Protocol: Iodoacetamide (IAM) Blocking
-
Reduction (Optional but recommended): Reduce disulfide bonds in your protein sample by incubating with 5-10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at 56°C.
-
Alkylation: Add IAM to a final concentration of 14-20 mM.[4] Incubate in the dark at room temperature for 30 minutes. The optimal concentration of IAM may need to be determined empirically for your specific sample.[4]
-
Quenching (Optional): Quench the excess IAM by adding DTT to a final concentration of 5 mM.[4]
-
Proceed with Click Chemistry: After blocking, you can proceed with the standard CuAAC protocol to attach your azide reporter to the alkyne-labeled proteins.
-
2. Optimize this compound Concentration
Using an excessive concentration of the this compound probe can lead to increased non-specific interactions.
-
Detailed Protocol: this compound Titration
-
Prepare a series of dilutions of your this compound probe (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Treat your protein samples with each concentration for a fixed amount of time.
-
Perform the click reaction with your azide reporter.
-
Analyze the signal-to-noise ratio for each concentration to determine the optimal probe concentration that provides a strong specific signal with minimal background.
-
Issue 2: High Background Signal Across All Samples (Including Positives)
If you observe high background in all your samples, including those with the azide reporter, the issue may lie with the click chemistry step or subsequent washing procedures.
Troubleshooting Strategies and Protocols:
1. Optimize Blocking Agents
Proper blocking of non-specific binding sites on surfaces like magnetic beads or microplates is critical. The choice and concentration of the blocking agent can significantly impact background levels.
-
Quantitative Comparison of Common Blocking Agents:
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Effective for many applications, good for phosphoprotein detection.[5] | Can be expensive, may cross-react with some antibodies.[5] |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and readily available.[5] | Not suitable for detecting phosphoproteins or biotinylated molecules.[5] |
| Casein | 1-5% (w/v) | Highly effective at preventing non-specific binding to plastic surfaces.[6] | May interfere with some antibody-antigen interactions. |
| Fish Skin Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies.[5] | May be less effective than BSA or milk in some cases.[5] |
| Synthetic Blockers (PVP, PEG) | Varies | Protein-free, useful for assays with low protein content.[5] | Can be more expensive and require more optimization.[5] |
-
Detailed Protocol: Optimizing Blocking Conditions
-
Select two to three different blocking agents to test (e.g., 3% BSA, 5% non-fat dry milk, and a commercial synthetic blocker).
-
Prepare blocking buffers with each agent at their recommended concentrations.
-
Block your surfaces (e.g., beads, plates) with each buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Proceed with your standard experimental workflow.
-
Compare the background signals from each blocking condition to identify the most effective agent for your assay.
-
2. Enhance Washing Steps
Insufficient washing can leave behind unbound reagents, leading to high background.
-
Detailed Protocol: Optimized Washing Procedure
-
Increase Wash Volume and Number: Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used for each step.
-
Incorporate Detergents: Add a non-ionic detergent, such as 0.05-0.1% Tween-20, to your wash buffer to help disrupt non-specific hydrophobic interactions.[7]
-
Increase Incubation Time: For each wash step, gently agitate the sample for 5-10 minutes to ensure thorough removal of unbound reagents.
-
3. Optimize Click Chemistry Reaction Components
The concentrations of copper, ligand, and the azide reporter can influence background levels.
-
Detailed Protocol: Click Chemistry Optimization
-
Titrate Azide Reporter: Similar to the this compound titration, perform a concentration series for your azide reporter to find the optimal balance between signal and noise.
-
Adjust Copper/Ligand Ratio: A higher ligand-to-copper ratio can sometimes reduce background.[3] Experiment with ratios from 5:1 to 10:1 (ligand:copper).
-
Use Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate), as it is prone to oxidation which can affect reaction efficiency and background.
-
Visualizing Experimental Workflows
Troubleshooting Workflow for High Background
References
- 1. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing IA-Alkyne for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Iodoacetamide-Alkyne (IA-Alkyne) in cell-based assays.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the optimization of this compound concentration and subsequent click chemistry reactions in a cellular context.
Problem 1: Low or No Signal After Click Reaction
This is one of the most frequent issues, indicating inefficient labeling of the target protein or failure of the click reaction.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low click reaction signal.
Possible Causes and Solutions:
-
Inefficient Protein Labeling:
-
Optimize this compound Concentration: The concentration of this compound may be too low for efficient labeling of the target cysteine residues. Titrate the this compound concentration (e.g., 10 µM - 1 mM) to find the optimal balance between labeling efficiency and cell viability.
-
Increase Incubation Time: The incubation time with this compound might be insufficient. Extend the incubation period, but monitor for potential cytotoxicity.
-
-
Inactive or Degraded Click Chemistry Reagents:
-
Sodium Ascorbate (B8700270): This reducing agent is prone to oxidation. Always prepare fresh sodium ascorbate solution for each experiment.[1]
-
Azide (B81097) Probe: Ensure the azide probe is not degraded and is used in molar excess (typically 2- to 10-fold) over the alkyne-labeled protein.[1]
-
-
Copper Catalyst Inactivation:
-
Interfering Substances:
-
Thiols: Reducing agents like DTT and free cysteine residues can interfere with the click reaction.[1] Remove them by buffer exchange or dialysis before the reaction.[1] Pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM) can also be effective.[1]
-
Buffers: Avoid Tris-based buffers as the amine groups can chelate copper.[1] Use non-chelating buffers like PBS or HEPES instead.[1]
-
-
Steric Hindrance: The alkyne tag on the labeled protein might be in a conformationally restricted location, preventing the azide probe from accessing it.[1] If compatible with downstream applications, consider performing the click reaction under denaturing conditions (e.g., with 1% SDS).[1]
Problem 2: High Background Signal
High background can mask the specific signal from your labeled protein, making data interpretation difficult.
Logical Flow for Minimizing Background Signal
Caption: Strategies to mitigate high background signal.
Possible Causes and Solutions:
-
Non-specific Binding of the Fluorescent Probe:
-
Reduce Probe Concentration: Titrate the concentration of the fluorescent azide or alkyne probe to the lowest effective concentration.[2] A typical starting range is 2-40 µM.[3]
-
Increase Washing: Increase the number and duration of washing steps after the click reaction to remove unbound probe.[2]
-
Blocking Agents: Add a blocking agent like BSA to your buffers to reduce non-specific binding.[2]
-
-
Copper-Mediated Fluorescence:
-
Ensure a sufficient excess (5- to 10-fold) of a copper-chelating ligand (e.g., THPTA) over the copper sulfate (B86663) is used.[2]
-
-
Side Reactions:
-
Impure Reagents:
Problem 3: Cell Toxicity and Death
Cell health is paramount for obtaining biologically relevant data. Both the this compound probe and the click chemistry reagents can induce cytotoxicity.
Signaling Pathway of Copper-Induced Cell Toxicity
Caption: Pathway of copper-induced reactive oxygen species (ROS) generation leading to cell death.
Possible Causes and Solutions:
-
Chemical Toxicity from Copper Catalyst:
-
Use a Copper-Chelating Ligand: Ligands like THPTA can significantly reduce copper-mediated oxidative damage by sequestering the copper ions.[4]
-
Optimize Copper Concentration: Use the lowest concentration of copper sulfate that still provides efficient catalysis.
-
Consider Copper-Free Click Chemistry: For live-cell imaging, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a preferred method as it eliminates the need for a copper catalyst.[4]
-
-
Toxicity from this compound or Azide Probe:
-
Titrate Concentrations: Determine the optimal concentration of this compound and the azide probe that effectively labels the target without compromising cell viability.[4]
-
Minimize Incubation Time: Use the shortest incubation times necessary for sufficient labeling.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A starting concentration for this compound can range from 10 µM to 1 mM. The optimal concentration is cell-type and protein-dependent and should be determined empirically by performing a dose-response experiment and assessing both labeling efficiency and cell viability.
Q2: Which buffer should I use for the click reaction?
It is recommended to use non-chelating buffers such as PBS or HEPES.[1] Avoid Tris-based buffers as the primary amine groups can chelate the copper catalyst, reducing its effectiveness.[1]
Q3: Why is a copper ligand necessary?
A copper-chelating ligand, such as THPTA, serves two main purposes: it stabilizes the active Cu(I) oxidation state, improving reaction efficiency, and it sequesters copper ions, which reduces cellular toxicity by minimizing the generation of reactive oxygen species.[1][4]
Q4: Can I perform the click reaction on live cells?
While it is possible, the copper catalyst used in the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be toxic to live cells.[4] For live-cell applications, it is highly recommended to use copper-free click chemistry methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or to use a protective copper ligand like THPTA in the CuAAC reaction.[4]
Q5: How can I confirm that my protein of interest has been labeled with this compound?
You can confirm labeling by performing a click reaction with an azide-functionalized reporter tag, such as a fluorescent dye or biotin. Subsequent analysis by in-gel fluorescence scanning or western blot (for biotin) can confirm the successful labeling of your protein.
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling in Adherent Cells
-
Cell Culture: Plate cells and grow to 60-80% confluency.[4]
-
This compound Incubation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[5] Dilute the this compound stock solution in pre-warmed cell culture media to the desired final concentration. Remove the old media from the cells and add the media containing this compound.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Gently remove the this compound containing media and wash the cells three times with PBS.
-
Cell Lysis (for in-lysate click reaction): Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer without DTT).
-
Proceed to Click Reaction: The cell lysate containing the alkyne-labeled proteins is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
-
Prepare Stock Solutions:
-
Reaction Assembly: In a microfuge tube, combine the following in order:
-
Initiate Reaction: Add sodium ascorbate to initiate the reaction (to a final concentration of 5 mM).[2] Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[2]
-
Downstream Analysis: The sample is now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.
Quantitative Data Summary
Table 1: Typical Concentration Ranges for CuAAC Reagents
| Reagent | Stock Concentration | Typical Final Concentration | Key Considerations |
| Alkyne-Labeled Protein | - | 1 - 50 µM | Lower concentrations may require longer reaction times.[1] |
| Azide Probe | 10 mM | 10 µM - 1 mM | Use at least a 2-fold molar excess over the alkyne.[1] |
| Copper (II) Sulfate (CuSO₄) | 20 mM[3] | 50 µM - 1 mM | Higher concentrations can increase background and toxicity. |
| Ligand (e.g., THPTA) | 100 mM[3] | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1.[1] |
| Sodium Ascorbate | 100-500 mM[2][6] | 1 - 5 mM | Always prepare fresh.[1] |
References
Preventing IA-Alkyne probe degradation during experiments
Welcome to the technical support center for IA-Alkyne probes. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and prevent probe degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an this compound probe and what is it used for?
An this compound (Iodoacetamide-Alkyne) probe is a chemical tool used in proteomics and chemical biology.[1][2][3] It contains an iodoacetamide (B48618) reactive group that specifically and covalently binds to the thiol group of cysteine residues in proteins.[2][4] The probe also features an alkyne handle, which allows for the subsequent attachment of reporter molecules (like fluorophores or biotin) via a highly specific bioorthogonal reaction known as "click chemistry".[5][6] This two-step approach is widely used for identifying and quantifying reactive cysteine residues within complex biological samples.[1][3]
Q2: What are the primary causes of this compound probe degradation?
This compound probes, like other iodoacetamide-based reagents, are susceptible to degradation from a few key factors:
-
Hydrolysis: The iodoacetamide group can be hydrolyzed by water, rendering the probe inactive. This process is accelerated at a higher pH.
-
Light Sensitivity: Iodoacetamide reagents are known to be light-sensitive and can degrade upon exposure to light.[7][8][9] It is crucial to protect them from light during storage and experimental procedures.[7][8][9]
-
Reaction with Nucleophiles: Besides the target cysteine thiols, the probe can react with other nucleophiles present in the buffer or sample, including reducing agents like DTT.
Q3: How should I properly store and handle this compound probes?
Proper storage and handling are critical to maintaining the integrity of your this compound probe.
-
Storage of Solid Probe: Store the lyophilized powder at -20°C, desiccated, and protected from light.[10] Many suppliers ship the product frozen on blue ice.[10]
-
Preparing Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or DMF.[10] It is recommended to prepare fresh solutions for each experiment.[7][8][9] If storage is necessary, store stock solutions in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.
-
Handling During Experiments: Always keep probe solutions on ice and protected from light by using amber tubes or wrapping tubes in aluminum foil.[7][8][9]
Troubleshooting Guide
This guide addresses common problems that may be related to probe degradation.
| Problem | Potential Cause Related to Probe | Recommended Solution |
| Low or No Signal | Probe Degradation: The this compound probe may have been compromised due to hydrolysis, light exposure, or improper storage. | 1. Prepare Fresh Probe Solution: Always make a fresh stock solution of the this compound probe in anhydrous DMSO or DMF immediately before use.[7][8][9] 2. Work in the Dark: Perform all incubation steps involving the probe in the dark to prevent photodegradation.[7][8][9] 3. Check Storage Conditions: Ensure the solid probe has been stored at -20°C and desiccated. |
| Inefficient Labeling Reaction: The pH of the reaction buffer may not be optimal, or the incubation time may be insufficient. | 1. Optimize Reaction pH: The alkylation reaction with iodoacetamide is most efficient at a slightly alkaline pH of 7.5-8.5.[4][11] At this pH, the cysteine thiol is sufficiently deprotonated to a thiolate, which is more nucleophilic. 2. Increase Incubation Time: Ensure the reaction proceeds for at least 30-60 minutes at room temperature.[9][12] | |
| High Background | Probe Reactivity with Other Nucleophiles: At a pH above 8.5, iodoacetamide can begin to react non-specifically with other amino acid residues like lysine, histidine, or the N-terminus.[7][8] | 1. Maintain Optimal pH: Strictly maintain the reaction buffer pH between 7.5 and 8.5.[7] 2. Use Appropriate Probe Concentration: Titrate the probe concentration to find the lowest effective concentration that provides a good signal without increasing background. |
| Reaction with Reducing Agents: Thiol-containing reducing agents like DTT can compete with cysteine residues for the probe. | 1. Use TCEP Instead of DTT: Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and is generally more compatible with iodoacetamide labeling than DTT.[13][14] 2. Remove Excess DTT: If DTT must be used, it should ideally be removed (e.g., via a desalting column) before adding the this compound probe. | |
| Poor Reproducibility | Inconsistent Probe Activity: Using probe solutions that have been stored for varying lengths of time or have undergone multiple freeze-thaw cycles can lead to inconsistent results. | 1. Aliquot Stock Solutions: If you must store a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. 2. Always Prepare Fresh: The best practice for maximum reproducibility is to prepare a fresh solution from the lyophilized powder for every experiment.[7][8][9] |
Factors Affecting this compound Probe Stability
While precise kinetic data is often system-dependent, the following factors are known to influence the stability and reactivity of iodoacetamide-based probes.
| Factor | Condition | Effect on Probe Stability & Reactivity | Recommendation |
| pH | Acidic (<7) | Low reactivity with cysteines. Relatively stable against hydrolysis. | Not recommended for labeling. |
| Neutral to Slightly Alkaline (7.0-8.5) | Optimal for cysteine labeling. [4][11] Moderate rate of hydrolysis. | Recommended range for experiments. [7] | |
| Alkaline (>8.5) | Increased rate of hydrolysis and potential for non-specific reactions with other amino acids (e.g., lysine).[7][8] | Avoid for specific cysteine labeling. | |
| Light | Exposure to Ambient/UV Light | Can cause rapid degradation of the iodoacetamide moiety.[7][8][9] | Critical: Always handle the probe in the dark. Use amber vials and/or aluminum foil.[7][8][9] |
| Temperature | -20°C to -80°C (Solid/DMSO Stock) | High stability. | Recommended for long-term storage.[10] |
| 4°C (Aqueous Solution) | Unstable; hydrolysis occurs. | Avoid storing aqueous solutions. Prepare fresh. | |
| Room Temperature (During Reaction) | Sufficient for efficient labeling within 30-60 minutes.[9][12] | Standard incubation temperature. | |
| Elevated (>37°C) | Increases reaction rate but also significantly increases the rate of hydrolysis and potential side reactions.[12] | Generally not recommended unless specifically required and optimized. | |
| Reducing Agents | DTT (Dithiothreitol) | Reacts with the probe, consuming it and competing with protein cysteines.[14] | Remove DTT before adding the probe or use TCEP. |
| TCEP (Tris(2-carboxyethyl)phosphine) | Non-thiol based; much lower reactivity with iodoacetamide compared to DTT, but some reaction is still possible.[13][14] | Preferred reducing agent for protocols involving iodoacetamide probes. |
Experimental Protocols
Protocol: Labeling of Cysteines in Cell Lysate
This protocol provides a general workflow for labeling proteins with this compound probes while minimizing degradation.
1. Reagent Preparation (Perform in low light)
-
Lysis Buffer: Prepare a suitable lysis buffer (e.g., Tris-HCl, pH 7.5) containing protease inhibitors. Avoid buffers with primary amines (like Tris) if downstream amine-reactive chemistry is planned, and avoid thiol-containing reagents.
-
Reducing Agent (Optional): If reduction of disulfide bonds is necessary, prepare a 100 mM stock of TCEP in water.
-
This compound Probe Solution: Immediately before use, dissolve the this compound probe in anhydrous DMSO to a stock concentration of 10 mM. Keep this solution in the dark and on ice.
2. Cell Lysis and Protein Quantification
-
Lyse cells using your standard protocol.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
3. Reduction and Alkylation (Labeling)
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
(Optional) If reducing disulfide bonds, add TCEP to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature.
-
Add the 10 mM this compound stock solution to the lysate to achieve the desired final concentration (typically 50-100 µM).
-
Incubate the reaction for 1 hour at room temperature, protected from light .
-
(Optional) Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol, or proceed immediately to the next step.
4. Downstream Processing (Click Chemistry)
-
The alkyne-labeled proteins are now ready for the click reaction. This typically involves adding an azide-functionalized reporter molecule (e.g., Azide-Fluorophore, Biotin-Azide), a copper(I) source (e.g., CuSO₄), a reducing agent for the copper (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Follow a standard click chemistry protocol to attach your reporter tag for visualization or enrichment.
Visualizations
Caption: General experimental workflow for this compound probe labeling.
Caption: Troubleshooting flowchart for low signal issues.
References
- 1. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodoacetamide alkyne, 1010386-64-7 | BroadPharm [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IA-Alkyne Labeled Peptide Yield for Mass Spectrometry
Welcome to the technical support center for improving the yield of Iodoacetamide-Alkyne (IA-Alkyne) labeled peptides for mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low this compound labeling efficiency?
A1: Low labeling efficiency is often due to suboptimal reaction conditions. Key factors include the concentration of the this compound reagent, reaction temperature and time, and the pH of the buffer. Incomplete reduction of disulfide bonds prior to alkylation is another major cause, as free sulfhydryl groups on cysteine residues are the primary targets for iodoacetamide-based reagents.[1]
Q2: Can this compound react with amino acids other than cysteine?
A2: Yes, while iodoacetamide (B48618) preferentially reacts with the sulfhydryl group of cysteine, side reactions can occur with other nucleophilic amino acid residues, especially at non-optimal pH or with excess reagent.[2][3] These can include the N-terminal amino group of the peptide, and the side chains of lysine, histidine, aspartic acid, and glutamic acid.[1][4] Methionine can also be alkylated by iodine-containing reagents like iodoacetamide.[5]
Q3: How can I minimize non-specific labeling and side reactions?
A3: To minimize side reactions, it is crucial to control the reaction conditions. Maintaining a slightly alkaline pH (7.5-8.5) favors the specific reaction with cysteine thiols.[3][6] Using the optimal concentration of this compound and quenching the reaction after the recommended time can prevent over-alkylation and off-target labeling.[1][7] It is also recommended to perform the alkylation step in the dark as iodoacetamide is light-sensitive.[3]
Q4: What are the best practices for sample cleanup after this compound labeling?
A4: After labeling, it is important to remove excess this compound reagent and other reaction components that can interfere with downstream mass spectrometry analysis. Common cleanup methods include protein precipitation (e.g., with acetone (B3395972) or trichloroacetic acid), dialysis, or using desalting columns.[7][8][9] For complex samples, enrichment strategies targeting the alkyne tag are highly recommended.[10]
Q5: What enrichment strategies can be used for this compound labeled peptides?
A5: The alkyne tag allows for covalent attachment of a reporter or affinity tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[11] A biotin-azide tag can be "clicked" onto the alkyne-labeled peptides, which can then be enriched using streptavidin-based affinity chromatography.[8][10] Other enrichment strategies involve using azide-functionalized resins or nanoparticles.[8][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detection of labeled peptides | 1. Incomplete reduction of disulfide bonds.2. Suboptimal this compound labeling conditions (concentration, time, temperature, pH).3. Degradation of the this compound reagent.4. Inefficient enrichment of labeled peptides. | 1. Ensure complete reduction by using a sufficient concentration of a reducing agent like DTT or TCEP and optimizing reduction time and temperature.[1]2. Optimize labeling conditions. A good starting point is 14 mM iodoacetamide at room temperature for 30 minutes.[1]3. Prepare this compound solutions fresh and protect them from light.[3]4. Validate your enrichment strategy. Ensure efficient click chemistry reaction and binding to the affinity matrix. |
| High background or non-specific binding in mass spectrometry data | 1. Excess this compound reagent or other reaction components not removed during cleanup.2. Non-specific binding to the enrichment matrix (e.g., streptavidin beads).3. Side reactions of this compound with other amino acid residues. | 1. Perform thorough sample cleanup after labeling using precipitation, dialysis, or desalting columns.[9]2. Include stringent wash steps during the enrichment protocol.[8] Consider a pre-clearing step with the affinity matrix before adding the labeled sample.3. Optimize labeling pH to 7.5-8.5 and use the lowest effective concentration of this compound.[3][6] |
| Inconsistent labeling results between experiments | 1. Variability in sample preparation.2. Inconsistent timing or temperature of incubation steps.3. Reagent instability. | 1. Standardize all sample preparation steps, including protein quantification and buffer composition.2. Use a heat block or water bath for precise temperature control and a timer for accurate incubation periods.3. Prepare all critical reagents, especially the reducing agent and this compound, fresh for each experiment. |
| Identification of peptides with unexpected mass shifts | 1. Over-alkylation (multiple this compound molecules attached to a single peptide).2. Side reactions with amino acids other than cysteine.3. Carbamylation of primary amines if urea (B33335) is used in the buffer. | 1. Reduce the concentration of this compound and/or the reaction time.[7]2. Confirm the identity of the modified residue through MS/MS fragmentation analysis. Optimize labeling conditions to increase specificity.[4]3. If using urea, ensure it is freshly prepared and consider adding an amine-scavenging agent. Perform digestion at a slightly acidic pH to minimize carbamylation.[13] |
Experimental Protocols
Protocol 1: Reduction and Alkylation of Peptides with this compound
This protocol describes the fundamental steps for reducing disulfide bonds and subsequently alkylating the resulting free cysteine thiols with this compound.
Materials:
-
Peptide sample
-
Denaturing buffer (e.g., 8 M urea in 100 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation reagent: Iodoacetamide-Alkyne (this compound)
-
Quenching solution: 200 mM DTT
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
Procedure:
-
Protein Denaturation and Reduction:
-
Resuspend the protein pellet in denaturing buffer.
-
Add the reducing agent to a final concentration of 5-10 mM.
-
Incubate at 56°C for 30-60 minutes.
-
Cool the sample to room temperature.
-
-
Alkylation with this compound:
-
Quenching the Reaction:
-
Add DTT to a final concentration of 20 mM to quench any unreacted this compound.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M before adding trypsin for digestion.
-
Protocol 2: Click Chemistry and Enrichment of this compound Labeled Peptides
This protocol outlines the procedure for attaching a biotin (B1667282) tag to the alkyne-labeled peptides and their subsequent enrichment.
Materials:
-
This compound labeled peptide sample
-
Biotin-Azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., high salt buffer, urea buffer, and aqueous buffer)
-
Elution buffer (e.g., containing biotin or a reducing agent to cleave a cleavable linker)
Procedure:
-
Click Reaction:
-
To the this compound labeled peptide sample, add Biotin-Azide, CuSO₄, and THPTA.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1-2 hours.
-
-
Enrichment of Biotinylated Peptides:
-
Equilibrate the streptavidin beads with a suitable binding buffer.
-
Add the click reaction mixture to the equilibrated beads.
-
Incubate with gentle rotation for 1-2 hours at room temperature to allow for binding.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound peptides. This can include washes with high salt buffer, 2 M urea, and finally an aqueous buffer.[8]
-
-
Elution:
-
Elute the bound peptides from the streptavidin beads using an appropriate elution buffer. The choice of elution buffer will depend on whether a cleavable linker was used.
-
The eluted peptides are now ready for desalting and mass spectrometry analysis.
-
Visualizations
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical reagents for the enrichment of modified peptides in MS-based identification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 12. Clickable gold nanoparticles for streamlining capture, enrichment and release of alkyne-labelled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with low solubility of IA-Alkyne in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with IA-Alkyne in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous buffers but exhibits good solubility in organic solvents. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Ethanol is also a viable option.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO to prevent moisture-induced degradation or insolubility of the compound.[2]
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer?
A2: This is a common issue when diluting a compound from a concentrated organic stock into an aqueous medium.[1][2] The dramatic change in solvent polarity reduces the solubility of the hydrophobic this compound, causing it to "crash out" or precipitate. The final concentration of DMSO in your aqueous buffer is a critical factor; keeping it low (typically ≤0.1% to 1%) is often necessary to avoid this, though this also reduces the solubilizing power of the co-solvent.[2][3]
Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?
A3: To minimize solvent-induced artifacts or toxicity, the final concentration of DMSO in most biological assays should be kept as low as possible, typically not exceeding 0.1%.[2] However, some cell lines and assays can tolerate up to 0.5% or even 1% DMSO. It is always recommended to run a vehicle control with the same final DMSO concentration to assess its effect on the experimental system.
Q4: Can I sonicate or warm the this compound solution to help it dissolve in an aqueous buffer?
A4: Yes, these are common techniques to aid in the dissolution of compounds that have precipitated upon dilution.[1] Gentle warming in a water bath (e.g., to 37°C) combined with vortexing or sonication can often help redissolve the precipitate.[1] However, ensure that the temperature is not too high to cause degradation of this compound or other components in your buffer.
Troubleshooting Guide: Precipitation of this compound in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues encountered when preparing working solutions of this compound.
Initial Assessment
Before troubleshooting, visually inspect your this compound stock solution in DMSO. If you observe any precipitate in the stock solution itself, it may be due to improper storage or exceeding its solubility limit in DMSO.[4] Try warming and vortexing the stock solution to redissolve the compound.[4]
Troubleshooting Steps
If precipitation occurs upon dilution into your aqueous buffer, follow these steps:
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with inherently low solubility in aqueous solutions. | - Prepare a high-concentration stock solution in DMSO. - Minimize the final concentration of DMSO in the aqueous buffer (ideally ≤0.1%).[2] - Perform the final dilution step directly into pre-warmed buffer with vigorous mixing.[4] |
| Suboptimal Dilution Method | Rapidly adding the concentrated DMSO stock to the aqueous buffer can create localized high concentrations of this compound, leading to immediate precipitation.[3][4] | - Add the this compound stock solution dropwise to the pre-warmed buffer while vortexing or swirling to ensure rapid and even dispersion.[4] - Perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[2] |
| Buffer Composition | The pH, ionic strength, and presence of certain salts in your buffer can affect the solubility of this compound. | - Evaluate the pH of your buffer; for some compounds, adjusting the pH can improve solubility.[5][6] - Test different buffer systems (e.g., phosphate (B84403) vs. TRIS, though TRIS can sometimes interact with reagents in subsequent reactions like CuAAC).[7] |
| Low Temperature | Preparing solutions at low temperatures (e.g., on ice) can decrease the solubility of hydrophobic compounds. | - Prepare your working solution at room temperature or pre-warm the aqueous buffer to 37°C before adding the this compound stock. |
| Use of Co-solvents and Surfactants | The addition of other agents can help maintain the solubility of hydrophobic compounds. | - Consider the inclusion of a small percentage of a non-ionic surfactant, such as Tween 80 (e.g., 0.01-0.1%), in your aqueous buffer to act as a solubilizing agent.[8][9][10][11] - Other co-solvents like PEG300 can also be used, particularly for in vivo formulations. |
Solubility Data for this compound Stock Solutions
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | up to 100 mM (26.51 mg/mL) | [2] |
| DMSO | 55 mg/mL (207.48 mM) with sonication | [12] |
| Ethanol | up to 100 mM (26.51 mg/mL) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound in an aqueous buffer, minimizing the risk of precipitation.
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to a final concentration of 10-100 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
-
Prepare Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., PBS, HEPES).
-
For challenging solubility issues, consider adding a surfactant like Tween 80 to a final concentration of 0.01-0.1%.
-
Warm the buffer to room temperature or 37°C.
-
-
Dilution of this compound:
-
Vortex the this compound stock solution briefly before use.
-
Add the required volume of the this compound stock solution dropwise to the pre-warmed aqueous buffer while continuously vortexing or swirling.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
-
Final Steps:
-
If a precipitate forms, try sonicating the solution in a water bath for 5-10 minutes or gently warming it to 37°C with vortexing until the solution clears.
-
Use the freshly prepared this compound working solution immediately for your experiment.
-
Protocol 2: Labeling of Cell Lysates with this compound
This protocol provides a general workflow for labeling proteins in a cell lysate with this compound.
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a buffer compatible with downstream applications) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
This compound Labeling:
-
Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL) with lysis buffer.
-
Prepare the this compound working solution as described in Protocol 1 to a concentration that is 10-100X the final desired labeling concentration.
-
Add the this compound working solution to the cell lysate to achieve the final desired concentration (e.g., 100 µM).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Downstream Processing (e.g., Click Chemistry):
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Effect of pH changes on water release values in hydrophobic interaction chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Surfactant Tween 80: Significance and symbolism [wisdomlib.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 13. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
How to minimize off-target effects of IA-Alkyne in live cells
Welcome to the technical support center for iodoacetamide-alkyne (IA-Alkyne) applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help minimize off-target effects and ensure the success of your live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
Iodoacetamide-alkyne (IAA or this compound) is a chemical probe used in activity-based protein profiling (ABPP).[1] It is an alkylating agent designed to covalently bind to the thiol group (-SH) of cysteine residues in proteins.[2][3] This reaction, known as alkylation, is irreversible and allows for the "tagging" of reactive cysteines.[2] The alkyne group serves as a bioorthogonal handle, which can be subsequently linked to a reporter molecule (like a fluorophore or biotin) via a click chemistry reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]
Q2: What are the primary off-target effects of this compound in live cells?
While this compound is designed to target cysteines, its electrophilic nature can lead to reactions with other nucleophilic sites within the cell, causing off-target effects.[1] These include:
-
Alkylation of other amino acids: this compound can react with other nucleophilic amino acid residues such as lysine, histidine, serine, methionine, aspartate, and glutamate.[3][6][7]
-
Reaction with cellular thiols: It can react with abundant small-molecule thiols like glutathione (B108866) (GSH), which is present in cells at low millimolar concentrations.[8] This can deplete cellular antioxidant reserves and contribute to non-specific background.
-
Toxicity: High concentrations of this compound, often used to compensate for its relatively low reactivity, can be toxic to live cells.[1] This toxicity can manifest as cell cycle arrest, apoptosis, or other signs of cellular stress.[9]
Q3: Why is it critical to minimize off-target effects?
Minimizing off-target effects is crucial for obtaining accurate and reproducible experimental results. Off-target binding can lead to:
-
High background signal: Non-specific labeling increases the background noise, making it difficult to detect the true signal from the target of interest.[10]
-
Cellular perturbation: Off-target reactions and general toxicity can alter normal cellular physiology, leading to experimental artifacts that do not reflect the true biological state.[9][10]
Q4: What are the key experimental parameters to optimize for this compound labeling?
To enhance specificity and reduce off-target effects, the following parameters should be carefully optimized for your specific cell type and experimental goals:
-
Concentration: Use the lowest effective concentration of this compound. Titrate the probe concentration to find the optimal balance between target labeling and background signal/toxicity.[10]
-
Incubation Time: Minimize the incubation time. Shorter incubation periods reduce the opportunity for off-target reactions to occur.[8]
-
Cell Density: Ensure cells are healthy and at an optimal confluency (typically 60-80%) before starting the experiment.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during live-cell labeling experiments with this compound.
Problem: High cell toxicity or cell death after this compound treatment.
This is often caused by excessively high probe concentrations or prolonged exposure.
| Potential Cause | Recommended Solution | Experimental Detail |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, lowest effective concentration. | Test a range of this compound concentrations (e.g., 1 µM to 100 µM) for a fixed, short incubation time. Assess cell viability using a standard assay (e.g., Trypan Blue, MTT). |
| Incubation time is too long. | Reduce the labeling time. | Test shorter incubation periods (e.g., 15, 30, 60 minutes) with your chosen this compound concentration.[1] |
| Cell health is suboptimal. | Ensure cells are healthy and not overly confluent before labeling. | Culture cells to 60-80% confluency.[9] Avoid using cells that have been in culture for too many passages. |
| Inherent probe toxicity. | Consider using a less toxic alternative probe. | Probes like N-acryloylindole-alkyne (NAIA) have been shown to have lower cytotoxicity (IC50 > 40 µM) compared to this compound.[1] |
Problem: High background or non-specific labeling.
High background can obscure your specific signal and is often due to off-target reactions or excess, unreacted probe.
| Potential Cause | Recommended Solution | Experimental Detail |
| Excess unreacted this compound. | Include thorough wash steps after labeling. | After this compound incubation, wash the cells 2-3 times with fresh, pre-warmed phosphate-buffered saline (PBS) or culture medium to remove any unbound probe. |
| Off-target reaction with cellular thiols (e.g., Glutathione). | Optimize concentration and time to favor reaction with more reactive target cysteines over abundant, less reactive thiols. | Use the lowest possible this compound concentration and the shortest incubation time that still provides adequate signal for your target.[8] |
| Reaction with other nucleophilic residues. | Pre-block non-cysteine reactive sites if compatible with your experiment. | This is an advanced technique and may not be suitable for all experiments. For example, pre-treatment with a reversible lysine-modifying agent could be explored. |
| Issues with subsequent click chemistry. | Ensure click chemistry reagents are fresh and used at optimal concentrations. | Prepare fresh solutions of sodium ascorbate (B8700270) for each experiment.[5] Use a copper-chelating ligand like THPTA to reduce copper toxicity and improve reaction efficiency.[11][12] A final concentration of 2-40 µM for the azide (B81097) detection reagent is a common starting point.[13] |
Problem: Low or no specific signal.
This may be caused by inefficient labeling of the target protein or issues with the detection step.
| Potential Cause | Recommended Solution | Experimental Detail |
| Target cysteine is not accessible or reactive. | Perform labeling under denaturing conditions (for cell lysates, not live cells) to confirm probe reactivity with the target. | If compatible with your downstream application, lyse the cells and perform the labeling in the presence of a mild denaturant like 1% SDS to expose buried cysteine residues.[5] |
| Inefficient click reaction. | Optimize the click chemistry protocol. | Ensure the correct ratio of ligand to copper (e.g., 5:1 THPTA:CuSO₄) is used.[5] Increase the concentration of the azide reporter probe (e.g., 2- to 10-fold molar excess over the estimated alkyne-labeled protein).[5] |
| Low abundance of the target protein. | Increase the amount of starting material. | Use a higher number of cells or a greater amount of protein lysate for your experiment. |
| Degradation of reagents. | Use fresh, high-quality reagents. | Ensure the this compound and azide-probe have not degraded. Store stock solutions properly, protected from light and moisture. |
Data and Alternative Probes
Recent studies have introduced alternative cysteine-reactive probes that may offer advantages over this compound in live-cell experiments.
Table 1: Cytotoxicity Comparison of Cysteine-Reactive Probes
| Probe | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (IAA) | HepG2 | WST-8 / MTT | < 40 | [1] |
| NAIA-4 | HepG2 | WST-8 / MTT | > 40 | [1] |
| NAIA-5 | HepG2 | WST-8 / MTT | > 40 | [1] |
N-acryloylindole-alkyne (NAIA) probes have demonstrated lower cytotoxicity than iodoacetamide-alkyne (IAA) in HepG2 cells, making them a potentially better choice for live-cell applications.[1]
Experimental Protocols & Visualizations
General Workflow for Minimizing Off-Target Effects
The following diagram illustrates a recommended workflow for live-cell labeling with this compound, incorporating key optimization and control steps.
Reaction Pathways of this compound
This diagram shows the intended on-target reaction of this compound with a protein cysteine residue and a common off-target reaction with glutathione (GSH).
Troubleshooting Logic Tree
Use this decision tree to diagnose and solve common experimental problems.
References
- 1. N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vectorlabs.com [vectorlabs.com]
Validation & Comparative
Validating IA-Alkyne Labeling Specificity by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of chemical probes is paramount for generating reliable data. Iodoacetamide-Alkyne (IA-Alkyne) is a widely utilized cysteine-reactive probe in chemoproteomic studies. Its utility stems from the iodoacetamide (B48618) group, which covalently modifies nucleophilic cysteine residues, and the terminal alkyne, which serves as a handle for downstream applications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[1][2] This guide provides a comparative overview of methods to validate the labeling specificity of this compound using mass spectrometry, with a focus on experimental design and data interpretation.
The Principle of this compound Labeling and the Importance of Specificity
This compound is designed to selectively target cysteine residues within proteins.[1][2] The specificity of this interaction is crucial for accurately profiling cysteine reactivity, identifying drug targets, and understanding post-translational modifications. Off-target reactions can lead to the misidentification of modified proteins and confound data interpretation. Mass spectrometry is the gold standard for identifying the precise sites of probe labeling and quantifying the extent of modification, thereby validating the probe's specificity.
A common workflow for this compound-based proteomics involves treating a proteome with the probe, followed by click chemistry to attach a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization.[1][3][4] Subsequent analysis by mass spectrometry identifies the labeled proteins and pinpoints the modified cysteine residues.
Experimental Workflow for Validating this compound Labeling
A typical experimental workflow to assess this compound labeling specificity using mass spectrometry involves several key steps, as illustrated in the diagram below. This process often employs quantitative proteomics strategies like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) to compare labeling patterns across different conditions.[5][6][7]
Figure 1. A generalized workflow for the validation of this compound labeling by mass spectrometry.
Detailed Experimental Protocol
The following is a representative protocol for validating this compound labeling in a complex proteome, adapted from established methods.[5][8]
-
Proteome Preparation:
-
Prepare soluble cell lysates (e.g., from HeLa cells) at a concentration of 2.0 mg/ml.[5]
-
-
This compound Labeling:
-
Treat the proteome samples with 100 µM this compound at 25°C for 1 hour.[5]
-
-
Click Chemistry Reaction (CuAAC):
-
To the labeled lysate, add the following reagents in order:
-
100 µM of a cleavable biotin-azide linker (e.g., from Click Chemistry Tools).[5]
-
1.0 mM tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]
-
100 µM tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand.[5]
-
1.0 mM copper(II) sulfate.[5]
-
-
Incubate at 25°C for 1 hour.[5]
-
-
Enrichment of Labeled Peptides:
-
Biotinylated proteins are enriched using streptavidin-agarose resin.[5]
-
-
On-Bead Digestion:
-
The enriched proteins are digested with trypsin while still bound to the beads.[8]
-
-
Elution:
-
If a cleavable linker is used, the labeled peptides are eluted from the streptavidin beads. For example, a diazo linker can be cleaved with sodium dithionite.[5]
-
-
LC-MS/MS Analysis:
-
The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the labeled peptides and pinpoint the site of modification.
-
Comparison with Alternative Probes and Methods
The specificity of this compound can be benchmarked against other cysteine-reactive probes and quantitative strategies.
| Probe/Method | Principle of Operation | Advantages | Disadvantages |
| This compound | Covalent modification of cysteine residues via an iodoacetamide electrophile.[1][3] | Broadly reactive with cysteines, commercially available.[2] | Potential for off-target reactions, particularly with methionine.[9] |
| Isotopically Labeled this compound (IA-light/IA-heavy) | A pair of this compound probes with a mass difference, used for quantitative comparison of cysteine reactivity between two samples.[5][6][7] | Enables accurate relative quantification, can be used in samples not amenable to SILAC, easier to synthesize than isotopically labeled linkers.[5][6][7] | Structural modifications to incorporate the isotopic tag could potentially alter reactivity, though studies suggest high similarity to standard this compound.[5] |
| Acrylamide (B121943) Probes | Covalent modification of cysteines via a Michael addition reaction. | Can be used as an alternative for differential alkylation studies and may have fewer off-target effects than iodoacetamide-based reagents.[9][10] | Different reactivity profile compared to iodoacetamide. |
| N-Acryloyl Iodoacetamide-alkyne (NAIA) | Combines features of both iodoacetamide and acrylamide probes. | Reported to more effectively probe functional and oxidized cysteines.[3] | Less commonly used and characterized than standard this compound. |
Quantitative Data on Labeling Specificity
Quantitative mass spectrometry is essential for validating specificity. By comparing the number of identified cysteine-containing peptides between different probes or conditions, researchers can assess the relative specificity.
| Probe | Number of Cysteine Residues Identified | Cell Line | Reference |
| This compound | 837 | HeLa | [5] |
| IA-light | 992 (average of two replicates) | HeLa | [5] |
The data above, from a study comparing this compound with an isotopically labeled version (IA-light), demonstrates that the modified probe identifies a comparable, if not slightly greater, number of cysteine residues, suggesting that the structural modifications for isotopic labeling do not negatively impact its ability to label a broad range of cysteines.[5]
Addressing Off-Target Reactivity
A significant concern with iodoacetamide-containing reagents is their potential for off-target reactions. Studies have shown that iodoacetamide can react with other amino acid residues, notably methionine.[9] This can lead to the incorrect identification of modified peptides and proteins.
To validate on-target specificity and identify potential off-target reactions, the following strategies can be employed:
-
Competitive Labeling: Pre-incubating the proteome with a large excess of a non-alkyne-containing cysteine-reactive compound (e.g., iodoacetamide) should block the subsequent labeling by this compound at cysteine residues. A significant reduction in this compound signal would confirm cysteine-specific labeling.
-
Mass-Tolerant Database Searching: During the analysis of mass spectrometry data, searching for unexpected mass modifications on amino acids other than cysteine can reveal the extent of off-target labeling.
-
Comparison with Alternative Reagents: As mentioned, comparing the labeling profile of this compound with that of a probe with a different reactive group, such as acrylamide, can help to distinguish true cysteine modifications from reagent-specific artifacts.[9]
Logical Framework for Specificity Validation
The process of validating this compound labeling specificity follows a logical progression from initial labeling to data-driven confirmation.
Figure 2. A logical diagram illustrating the steps involved in the validation of this compound labeling specificity.
Conclusion
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interrogation of Functional Mitochondrial Cysteine Residues by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Cysteine-Reactive Probes: IA-Alkyne in Focus
In the dynamic fields of chemical biology and drug discovery, the ability to selectively target and analyze protein function is paramount. Cysteine residues, with their unique nucleophilic thiol groups, are critical for a myriad of protein functions and represent a key target for covalent inhibitors. A variety of chemical probes have been developed to react with cysteine, enabling researchers to profile enzyme activity, identify drug targets, and understand post-translational modifications. This guide provides a comprehensive comparison of Iodoacetamide-Alkyne (IA-Alkyne), a widely used cysteine-reactive probe, with other common alternatives, supported by experimental data and detailed protocols.
Unveiling the Chemical Toolkit for Cysteine Profiling
This compound is a broad-spectrum, cysteine-reactive probe that features an iodoacetamide (B48618) warhead for covalent modification of cysteine residues and a terminal alkyne handle for subsequent bioorthogonal ligation, commonly known as "click chemistry".[1][2] This allows for the attachment of reporter tags such as fluorophores or biotin (B1667282) for visualization and enrichment of labeled proteins.[1][2] While this compound is a staple in many chemoproteomic workflows, a range of other probes exist, each with distinct reactivity, selectivity, and applications. The primary classes of cysteine-reactive probes include iodoacetamides, maleimides, vinyl sulfones, and more recently developed scaffolds like N-acryloylindole-alkynes (NAIAs).[3][4]
The choice of probe is critical and depends on the specific experimental goals. Iodoacetamide-based probes provide broad coverage of the cysteinome, while maleimides offer rapid and highly selective labeling at physiological pH.[3] Vinyl sulfones, on the other hand, provide tunable reactivity.[3] Newer probes, such as NAIAs, have been reported to exhibit superior cysteine reaction kinetics, enabling the capture of more functional cysteines.[4][5]
Performance Comparison of Cysteine-Reactive Probes
The effectiveness of a cysteine-reactive probe is determined by several key parameters, including its reactivity, selectivity for cysteine over other nucleophilic amino acids, and its stability in biological media. The following table summarizes the performance of this compound in comparison to other widely used cysteine-reactive probes based on available literature.
| Probe Class | Representative Probe | Mechanism of Action | Relative Reactivity | Selectivity for Cysteine | Key Advantages | Potential Limitations |
| Iodoacetamides | Iodoacetamide-Alkyne (this compound) | SN2 reaction with the thiol group | Moderate | Good, but can show some cross-reactivity with other nucleophiles like lysine (B10760008) at higher pH.[6][7] | Broad proteome coverage, well-established protocols (e.g., isoTOP-ABPP).[3][8] | Reaction can be slow and sometimes incomplete.[7] |
| Maleimides | N-ethylmaleimide (NEM), N-propargylmaleimide (NPM) | Michael addition to the thiol group | High | Excellent at neutral pH | Fast reaction kinetics, highly thiol-selective.[3] | Adduct can be less stable under certain mass spectrometry conditions; potential for reaction with lysine and histidine at alkaline pH.[3] |
| Vinyl Sulfones | Michael addition to the thiol group | Tunable | Good | Reactivity can be modulated by modifying the sulfone structure.[3] | Less commonly used than iodoacetamides and maleimides. | |
| N-Acryloylindoles | N-Acryloylindole-Alkyne (NAIA) | Michael addition to the thiol group | High | High | Superior cysteine reaction kinetics, can capture more functional cysteines.[4][5] | Newer class of probes, less extensive literature compared to IA and maleimides. |
| Benziodoxolones | Ethynyl Benziodoxolone | High | Highly selective for cysteines (97%).[6] | Complementary selectivity to iodoacetamide, allowing for better proteomic coverage when used in combination.[6] |
Visualizing the Reaction Mechanisms
The covalent modification of cysteine residues by these probes proceeds through distinct chemical reactions. The following diagram illustrates the primary mechanisms of action for iodoacetamides and maleimides.
Caption: Cysteine modification mechanisms.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
To quantitatively compare the reactivity and selectivity of different cysteine-reactive probes, a competitive ABPP experiment is a robust approach. This protocol is adapted from the isotopic Tandem Orthogonal Proteolysis – Activity-Based Protein Profiling (isoTOP-ABPP) method.[3][9]
1. Lysate Preparation:
-
Harvest cells and lyse in a suitable buffer (e.g., PBS) without detergents to maintain native protein conformations.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. Competitive Labeling:
-
Aliquot the proteome into different tubes.
-
To one set of tubes (control), add the "heavy" isotopically labeled this compound probe (e.g., containing ¹³C or ¹⁵N).
-
To another set of tubes (experimental), pre-incubate the proteome with the competitor probe (e.g., maleimide, vinyl sulfone) for a defined period.
-
Following pre-incubation, add the "light" isotopically labeled this compound probe to the experimental tubes.
-
The goal is to label the remaining accessible cysteines not blocked by the competitor probe.
3. Click Chemistry:
-
To both control and experimental samples, add the click chemistry reagents: an azide-functionalized biotin tag, copper(II) sulfate, a reducing agent (e.g., TCEP), and a copper ligand (e.g., TBTA).
-
This reaction will conjugate a biotin tag to the alkyne handle of the labeled probes.
4. Protein Enrichment and Digestion:
-
Combine the "heavy" and "light" labeled proteomes.
-
Enrich the biotinylated proteins using streptavidin affinity purification (e.g., streptavidin beads).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Digest the enriched proteins on-bead using trypsin.
5. LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Identify the labeled cysteine-containing peptides.
-
Quantify the ratio of "heavy" to "light" isotopic peptides for each identified cysteine.
-
A high heavy/light ratio indicates that the competitor probe effectively blocked the labeling by this compound, signifying that the cysteine is reactive towards the competitor probe.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a competitive ABPP experiment designed to compare different cysteine-reactive probes.
Caption: Competitive ABPP workflow diagram.
Conclusion
The selection of a cysteine-reactive probe is a critical determinant for the success of chemoproteomic studies. While this compound remains a versatile and widely used tool for profiling cysteine reactivity, researchers should consider the specific advantages and limitations of alternatives such as maleimides and newer generation probes.[3] The experimental framework provided here offers a robust methodology for the direct comparison of these probes, enabling an informed choice for interrogating the complex and functionally significant landscape of the cysteinome. This comparative approach will ultimately facilitate the discovery of novel drug targets and the development of more effective covalent therapeutics.
References
- 1. rndsystems.com [rndsystems.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative reactivity profiling of cysteine-specific probes by chemoproteomics [ouci.dntb.gov.ua]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 9. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cysteine Alkylation: IA-Alkyne vs. Iodoacetamide
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the choice of cysteine alkylation agent is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two prominent reagents: the traditional workhorse, iodoacetamide (B48618) (IAA), and the versatile tool for chemical proteomics, IA-Alkyne.
This publication delves into the mechanisms, performance, and applications of both this compound and iodoacetamide, offering a clear, data-supported guide to selecting the optimal reagent for your specific research needs. We present a detailed examination of their reaction kinetics, specificity, and potential off-target effects, supplemented with experimental protocols and visual workflows to facilitate informed decision-making in your laboratory.
At a Glance: Key Performance Metrics
While both this compound and iodoacetamide effectively alkylate cysteine residues, they differ in their applications and reported reactivity. Iodoacetamide is a well-established reagent for routine protein alkylation to prevent disulfide bond formation.[1][2] this compound, a derivative of iodoacetamide containing a terminal alkyne group, is primarily employed in chemoproteomic workflows for cysteine reactivity profiling and target identification, leveraging the power of "click chemistry".[3][4][5][6]
| Feature | This compound | Iodoacetamide (IAA) |
| Primary Application | Cysteine reactivity profiling, Target identification (Chemoproteomics) | General protein alkylation, Prevention of disulfide bonds |
| Reaction Mechanism | SN2 alkylation of cysteine thiol | SN2 alkylation of cysteine thiol |
| Reaction Rate with Cysteine | Generally considered fast; comparable to iodoacetamide.[3][6] | Described as having relatively slow reaction kinetics, often requiring a large excess of reagent.[5] |
| Specificity for Cysteine | High for reactive cysteines.[3] The alkyne handle itself is generally inert to biological nucleophiles but can react with thiols under specific conditions (strain-promoted cycloaddition), a consideration for experimental design.[7] | High for cysteine, but off-target reactions are well-documented.[8][9][10] |
| Common Off-Target Residues | Potential for non-specific labeling at high concentrations.[11] | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus.[8][9][10] |
| Key Advantage | Enables downstream functionalization via "click chemistry" for enrichment and detection.[3][4][5][6] | Well-established, cost-effective for general protein alkylation.[1][2] |
Delving Deeper: Mechanism of Action
Both this compound and iodoacetamide alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine atom in the reagent. This results in the formation of a stable, irreversible thioether bond and the displacement of the iodide ion.[2][12]
The key structural difference is the presence of a terminal alkyne group in this compound. This alkyne serves as a bioorthogonal handle, meaning it is generally unreactive with biological molecules but can be specifically and efficiently reacted with an azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4][5][6] This allows for the attachment of reporter tags, such as biotin (B1667282) for enrichment or fluorophores for imaging.
Visualizing the Reaction Mechanisms
Caption: Reaction mechanisms of cysteine alkylation by iodoacetamide and this compound.
Experimental Workflows: A Comparative Overview
The application of this compound and iodoacetamide dictates distinct experimental workflows, particularly in the context of mass spectrometry-based proteomics.
Standard Protein Alkylation Workflow with Iodoacetamide
This workflow is a standard procedure in bottom-up proteomics to prepare protein samples for mass spectrometry analysis.[1]
Caption: Standard proteomics workflow using iodoacetamide for cysteine alkylation.
Chemoproteomics Workflow with this compound
The this compound workflow is designed for activity-based protein profiling (ABPP) and the identification of reactive cysteines.[3][4][5][6]
Caption: Chemoproteomics workflow utilizing this compound and click chemistry.
Signaling Pathway Context: Redox Signaling
Cysteine residues are critical players in redox signaling pathways, where their oxidation state can modulate protein function. Alkylation with reagents like iodoacetamide or this compound can be used to "freeze" the redox state of cysteines for analysis. For example, in response to oxidative stress (e.g., H₂O₂), a signaling protein with a reactive cysteine can become oxidized, preventing its alkylation. This differential labeling can be quantified to study redox-regulated signaling events.[11][12][13][14][15]
Caption: Probing redox-sensitive cysteines using alkylating agents.
Experimental Protocols
In-Solution Protein Alkylation with Iodoacetamide
This protocol is a standard method for preparing protein samples for mass spectrometry.
Materials:
-
Protein sample
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 1 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylation solution (e.g., 500 mM Iodoacetamide in water, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M DTT)
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Protease (e.g., Trypsin)
Procedure:
-
Solubilization and Denaturation: Dissolve the protein sample in denaturation buffer.
-
Reduction: Add the reducing agent to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes.
-
Alkylation: Cool the sample to room temperature. Add the iodoacetamide solution to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add a quenching solution to consume excess iodoacetamide.
-
Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M. Add protease and incubate overnight at 37°C.
-
Sample Cleanup: Stop the digestion with an acid (e.g., formic acid) and desalt the peptide mixture using a C18 column before LC-MS/MS analysis.
Cysteine Reactivity Profiling with this compound
This protocol is adapted from established chemoproteomics workflows.[3][4][5][6]
Materials:
-
Cell lysate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Click chemistry reagents:
-
Biotin-Azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent for Cu(I) generation
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Protease (e.g., Trypsin)
Procedure:
-
Labeling: Treat the cell lysate with this compound (e.g., 100 µM final concentration) and incubate for 1 hour at room temperature.
-
Click Chemistry: Add the click chemistry reagents to the labeled lysate in the following order: Biotin-Azide, TCEP, THPTA, and CuSO₄. Incubate for 1 hour at room temperature.
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins.
-
Peptide Elution and Analysis: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS.
Conclusion
The choice between this compound and iodoacetamide is fundamentally driven by the experimental goal. For routine protein alkylation to prevent disulfide bond formation in preparation for mass spectrometry, iodoacetamide remains a reliable and cost-effective option. However, researchers must be mindful of its potential for off-target modifications.
For more sophisticated applications, such as identifying reactive cysteines, profiling their functional state, or discovering novel drug targets, this compound is the superior choice. Its alkyne handle unlocks the power of click chemistry, enabling the selective enrichment and identification of modified proteins from complex biological samples. While the experimental workflow is more involved, the depth of information that can be obtained makes this compound an indispensable tool in modern chemical biology and drug discovery. By understanding the distinct advantages and limitations of each reagent, researchers can confidently select the appropriate tool to advance their scientific inquiries.
References
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Posttranslational Modification of Cysteine in Redox Signaling and Oxidative Stress: Focus on S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Posttranslational modification of cysteine in redox signaling and oxidative stress: Focus on s-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An overview of mechanisms of redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
IA-Alkyne Shines in Precision Protein Labeling Over Traditional Methods
For researchers, scientists, and drug development professionals seeking highly specific and efficient protein labeling, Iodoacetamide-Alkyne (IA-Alkyne) presents a significant advancement over traditional labeling methods. Its targeted approach minimizes off-target modifications and preserves protein function, offering a superior solution for a wide range of applications, from proteomics to drug discovery.
Traditional protein labeling techniques, such as those utilizing N-hydroxysuccinimide (NHS) esters and biotinylation reagents, have long been staples in the lab. However, their broad reactivity with common amino acid residues often leads to heterogeneous products and potential disruption of protein function. This compound, in contrast, offers a more controlled and selective method by specifically targeting cysteine residues, paving the way for more precise downstream analysis.
This guide provides an objective comparison of this compound and traditional labeling methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
Unveiling the Performance Gap: this compound vs. Traditional Methods
The key advantage of this compound lies in its chemoselectivity. While traditional methods often target highly abundant residues like lysine (B10760008), this compound's reactivity is directed towards the less abundant and often functionally important cysteine residues. This specificity is crucial for maintaining the structural and functional integrity of the labeled protein.
| Feature | This compound Labeling | Traditional Labeling (e.g., NHS Esters) | Traditional Labeling (e.g., Biotinylation via NHS Esters) |
| Target Residue | Cysteine | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Specificity | High | Low to moderate, leading to heterogeneous labeling.[1][2] | Low to moderate, with a risk of non-uniform labeling. |
| Potential for Functional Disruption | Low, due to targeted labeling of less abundant residues. | High, as lysine residues are often involved in protein interactions and function.[1] | High, modification of certain lysine residues can lead to inactivation. |
| Control over Stoichiometry | High, enabling more uniform labeling. | Poorly controlled, often resulting in a mixture of protein species with varying numbers of labels.[1] | The number of biotin (B1667282) molecules added is often not uniform. |
| Off-Target Reactivity | Minimal. | Can react with other nucleophilic amino acids like serine, threonine, and tyrosine.[3] | Can react with other nucleophilic residues. |
| Workflow | Two-step: 1. Cysteine labeling with this compound. 2. "Click" reaction with an azide-tagged reporter. | One-step reaction. | One-step reaction. |
| Versatility | High, the "click" handle allows for the attachment of a wide variety of reporters (fluorophores, biotin, etc.). | Moderate, dependent on the availability of NHS-ester-derivatized reporters. | High, avidin-biotin interaction is very strong and widely used. |
Experimental Evidence: The this compound Advantage in Practice
Chemoproteomic studies utilizing techniques like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) have demonstrated the power of this compound for quantitative cysteine reactivity profiling.[4][5][6] These studies highlight the ability to identify thousands of reactive cysteines within a complex proteome, providing valuable insights into protein function and drugability.[4][5] In contrast, studies using alkyne-functionalized NHS-esters reveal a broader reactivity profile, labeling not only lysines but also serines, threonines, tyrosines, and arginines, underscoring the potential for off-target effects with traditional amine-reactive chemistries.[3]
Experimental Protocols
Protocol 1: this compound Labeling for In-Gel Fluorescence
This protocol describes the labeling of a protein of interest with this compound followed by a click reaction with a fluorescent azide (B81097) for visualization on an SDS-PAGE gel.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS)
-
This compound (stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (stock solution in water)
-
Fluorescent azide (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)
-
Sodium ascorbate (B8700270) (freshly prepared stock solution in water)
-
SDS-PAGE loading buffer
Procedure:
-
Protein Reduction: To a 50 µL protein sample (1-5 mg/mL), add TCEP to a final concentration of 1 mM. Incubate at room temperature for 20 minutes.
-
This compound Labeling: Add this compound to the reduced protein sample to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark.
-
Click Reaction:
-
Prepare a fresh premix of CuSO₄ and THPTA in a 1:5 molar ratio.
-
To the this compound labeled protein, add the following components in order:
-
Fluorescent azide to a final concentration of 50 µM.
-
CuSO₄/THPTA premix to a final concentration of 100 µM CuSO₄.
-
Sodium ascorbate to a final concentration of 1 mM.
-
-
Incubate for 1 hour at room temperature in the dark.
-
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and load onto the gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.
Protocol 2: Traditional NHS Ester Labeling for Fluorescence Detection
This protocol outlines a general procedure for labeling a protein with a fluorescent NHS ester.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Fluorescent NHS ester (stock solution in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Labeling Reaction: Add the fluorescent NHS ester to the protein solution at a 10- to 20-fold molar excess. Incubate for 1 hour at room temperature with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a purification column.
-
Analysis: The labeled protein can be analyzed by SDS-PAGE and fluorescence scanning.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps in this compound and traditional labeling workflows.
Caption: Experimental workflow for this compound labeling.
Caption: Experimental workflow for traditional NHS ester labeling.
Signaling Pathway Investigation: A Case for Precision Labeling
The study of signaling pathways often requires the precise identification of protein-protein interactions and post-translational modifications. The non-specific nature of traditional labeling methods can interfere with these delicate interactions, leading to ambiguous or misleading results. This compound's ability to selectively label specific cysteine residues, which can be critical for enzyme activity or protein conformation, makes it an invaluable tool for dissecting complex signaling cascades. For instance, in studying redox signaling, where the oxidation state of cysteine thiols plays a central role, this compound can be used to specifically probe for reduced cysteines without labeling other nucleophilic residues that might be involved in other interactions.
Caption: Probing redox signaling with this compound.
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stoichiometry of IA-Alkyne Labeling on Target Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is fundamental to a myriad of applications, from identifying drug targets to elucidating complex biological pathways. Iodoacetamide-alkyne (IA-Alkyne) has emerged as a powerful chemoproteomic tool for selectively targeting cysteine residues. However, achieving and accurately assessing the stoichiometry of this labeling is critical for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to quantify this compound labeling stoichiometry, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for your research needs.
Comparing Cysteine-Reactive Probes: this compound vs. Alternatives
Iodoacetamide-alkyne belongs to the class of haloacetamide reagents that react with the thiol group of cysteine residues via an SN2 reaction. While effective, it is crucial to understand its performance relative to other commonly used cysteine-reactive probes, such as those based on a maleimide (B117702) functional group.
| Feature | Iodoacetamide-Alkyne | Maleimide-Alkyne | Vinyl Sulfone-Alkyne |
| Reaction Mechanism | S | Michael Addition | Michael Addition |
| Relative Reactivity | Moderate | High | Tunable |
| Optimal pH | 7.5 - 8.5 | 6.5 - 7.5 | ~7.0 - 8.0 |
| Specificity for Cysteine | Good, but potential for off-target reactions with other nucleophilic residues (e.g., methionine, lysine, histidine) at higher pH and concentrations. | More thiol-selective than iodoacetamides at neutral pH. Can react with lysines at more alkaline pH. | Generally good, with reactivity tunable by modifying the electron-withdrawing properties of the sulfone group. |
| Bond Stability | Stable thioether bond | Stable thioether bond, but can be susceptible to hydrolysis of the succinimidyl ring under certain conditions. | Stable thioether bond |
| Common Applications | Broad cysteine reactivity profiling, target identification, occupancy studies. | Rapid and specific labeling of accessible cysteines, protein-protein interaction studies. | Covalent inhibitor development, applications requiring tailored reactivity. |
Quantitative Assessment of Labeling Stoichiometry
The determination of labeling stoichiometry—the extent to which available cysteine residues on a target protein are modified by the this compound probe—can be approached through several quantitative methods. The two primary methodologies are mass spectrometry-based and fluorescence-based assays.
Mass Spectrometry-Based Methods
Mass spectrometry (MS) offers the most detailed and precise approach for determining labeling stoichiometry, providing site-specific information.
| Method | Principle | Advantages | Disadvantages |
| Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) | Utilizes isotopically "light" and "heavy" versions of an alkyne probe (or a downstream click-chemistry tag) to differentially label two proteome samples (e.g., control vs. treated). The ratio of light to heavy signals for each cysteine-containing peptide in the mass spectrometer reflects the relative reactivity or occupancy of that cysteine.[1][2][3] | Highly quantitative for relative stoichiometry, provides site-specific information, applicable to complex proteomes.[2] | Requires specialized isotopic reagents, complex data analysis, provides relative rather than absolute stoichiometry. |
| Oxidative Isotope-Coded Affinity Tag (OxICAT) | Involves sequential labeling of reduced and oxidized cysteines with isotopically "light" and "heavy" iodoacetamide-based reagents. This allows for the determination of the oxidation state and, by extension, the labeling occupancy of cysteine residues.[1] | Provides absolute stoichiometry of modification for each cysteine site, can differentiate between reduced and oxidized cysteines. | Technically demanding workflow, requires specific ICAT reagents. |
| Label-Free Quantification | Compares the signal intensity of labeled versus unlabeled peptides in separate MS runs. | Does not require isotopic labels, can be cost-effective. | Susceptible to run-to-run variation, requires careful normalization and data analysis. |
Fluorescence-Based Methods
Fluorescence-based assays provide a more accessible and often higher-throughput alternative to mass spectrometry for assessing overall labeling stoichiometry, though they typically lack site-specific resolution.
| Method | Principle | Advantages | Disadvantages |
| Gel-Based Fluorescence Quantification | The this compound labeled protein is reacted with a fluorescent azide (B81097) via click chemistry. The labeled protein is then run on an SDS-PAGE gel, and the in-gel fluorescence is quantified and compared to a standard curve of the fluorescent dye or a fully labeled protein standard.[4][5][6] | Relatively simple and inexpensive, provides a good estimate of overall labeling efficiency. | Does not provide site-specific information, can be affected by staining variability and protein loss during electrophoresis. |
| Fluorescence Polarization (FP) | A small fluorescently labeled molecule (e.g., a peptide with a cysteine) is used. When unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger molecule (the target protein), its tumbling slows, and polarization increases. This can be adapted to a competition assay to assess labeling. | Homogeneous assay (no separation required), high-throughput, provides information on binding affinity. | Indirect measure of labeling, requires a suitable fluorescent probe and binding partner, can be affected by non-specific binding. |
Experimental Protocols
Mass Spectrometry: isoTOP-ABPP for Relative Stoichiometry
This protocol provides a general workflow for competitive isoTOP-ABPP to determine the relative occupancy of cysteine residues by an this compound probe.
1. Proteome Preparation and Labeling:
-
Prepare two soluble proteome samples (e.g., from cell lysates) at a concentration of 2 mg/mL in a suitable buffer (e.g., PBS).
-
To one sample (experimental), add the this compound probe to the desired final concentration. To the other sample (control), add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate both samples for 1 hour at room temperature.
-
To competitively label the remaining free cysteines, add a second, isotopically distinguishable alkyne probe (or proceed to the click reaction with isotopically labeled tags) to both samples and incubate for another hour.
2. Click Chemistry Reaction:
-
To the "light" experimental sample, add the "light" azide-biotin tag, TCEP, a copper catalyst (e.g., CuSO₄), and a copper-chelating ligand (e.g., TBTA).
-
To the "heavy" control sample, add the "heavy" azide-biotin tag and the same click chemistry reagents.
-
Incubate for 1 hour at room temperature.
3. Protein Enrichment and Digestion:
-
Combine the "light" and "heavy" samples.
-
Enrich the biotin-tagged proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion with trypsin overnight at 37°C.
4. LC-MS/MS Analysis:
-
Elute the tryptic peptides from the beads.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Identify cysteine-containing peptides from the MS/MS spectra.
-
Quantify the ratio of the signal intensities of the "heavy" versus "light" isotopic pairs for each peptide. This ratio indicates the relative occupancy of the cysteine residue by the this compound probe in the experimental sample compared to the control.
Fluorescence-Based: In-Gel Quantification
This protocol describes a method to estimate the overall labeling stoichiometry using in-gel fluorescence.
1. Protein Labeling:
-
Incubate your target protein with the this compound probe at various molar ratios (e.g., 1:1, 1:5, 1:10 protein-to-probe) for 1-2 hours at room temperature in a suitable buffer (pH 7.5-8.5). Include a no-probe control.
2. Click Chemistry with a Fluorescent Azide:
-
To the labeled protein samples, add a fluorescent azide (e.g., Alexa Fluor 488 Azide), TCEP, a copper catalyst (e.g., CuSO₄), and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1 hour at room temperature, protected from light.
3. Removal of Excess Reagents:
-
Remove unreacted probe and fluorescent azide using a desalting column or by protein precipitation.
4. SDS-PAGE and In-Gel Fluorescence Imaging:
-
Separate the labeled proteins on an SDS-PAGE gel.
-
Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
5. Quantification:
-
Measure the fluorescence intensity of the protein band in each lane.
-
To determine the moles of dye per mole of protein, the protein concentration must be determined using a method that is not interfered with by the dye (e.g., a Bradford assay with appropriate controls).
-
The degree of labeling can be calculated using the absorbance of the protein and the dye, taking into account a correction factor for the dye's absorbance at 280 nm.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in this compound labeling and stoichiometric analysis.
References
- 1. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for IA-Alkyne Based Proteomics
In the dynamic field of chemical proteomics, iodoacetamide-alkyne (IA-Alkyne) probes have become indispensable tools for the global profiling of reactive cysteine residues. These probes allow for the enrichment and identification of cysteines involved in catalysis, regulation, and inhibitor binding. However, the reliability and interpretation of data from this compound based proteomics heavily depend on the implementation of rigorous control experiments. This guide provides a comprehensive comparison of essential control strategies, alternative probes, and detailed experimental protocols to ensure the generation of high-quality, publishable data.
The Importance of Controls in this compound Proteomics
This compound probes are powerful but can be prone to non-specific interactions and background labeling.[1] Control experiments are therefore critical to distinguish true biological signals from experimental artifacts. Properly designed controls enable researchers to:
-
Validate the specificity of the this compound probe for its intended targets.
-
Identify and subtract background protein binding.
-
Confirm that the observed phenotype is a direct result of the probe's interaction with its target.[2][3]
-
Quantify the reactivity of specific cysteine residues accurately.[4][5]
Comparison of Control Strategies and Alternative Probes
A multi-faceted approach to controls is recommended for robust experimental design. This includes negative, positive, and competitive controls, as well as the consideration of alternative cysteine-reactive probes.
| Control/Alternative | Purpose | Typical Implementation | Key Considerations |
| Negative Controls | |||
| Vehicle Control | To account for solvent effects and non-specific binding to the vehicle (e.g., DMSO). | Treat a sample with the same concentration of the vehicle used to deliver the this compound probe. | Essential baseline for all experiments. |
| Inactive Probe Analog | To differentiate on-target from off-target effects of the probe scaffold. | Synthesize a structurally similar analog of the this compound probe that lacks the reactive iodoacetamide (B48618) group.[6][7] | Can be challenging to design and synthesize. The modification should abolish reactivity without significantly altering other properties. |
| Pre-blocked Cysteines | To demonstrate that labeling is dependent on available cysteine thiols. | Pre-treat the proteome with a non-alkyne containing alkylating agent (e.g., iodoacetamide or N-ethylmaleimide) before adding the this compound probe.[8] | Incomplete blocking can lead to residual signal. |
| No-Click Control | To identify proteins that non-specifically bind to the enrichment resin. | Omit the copper catalyst (CuSO4) from the click chemistry reaction.[9] | Essential for distinguishing true click--labeled proteins from non-specific binders to the azide-resin. |
| Positive Controls | |||
| Hyper-reactive Cysteine | To validate the experimental workflow and probe reactivity. | Spike in a purified protein with a known hyper-reactive cysteine (e.g., GSTO1, ACAT1).[4] | The reactivity of the positive control should be well-characterized. |
| Isotopically Labeled Probes | For accurate relative quantification of cysteine reactivity between different samples. | Use "light" and "heavy" isotopically labeled this compound probes to differentially label two proteome samples.[10][11] | Provides an internal standard for quantification, reducing sample-to-sample variability. |
| Competitive Controls | |||
| Competitive Binding | To confirm target engagement of a specific inhibitor or compound. | Pre-incubate the proteome with a non-alkyne tagged version of the compound of interest before adding the this compound probe.[12] | A decrease in this compound labeling of a specific protein indicates competitive binding. |
| Alternative Probes | |||
| Other Haloacetamides | To explore different reactivity profiles. | Probes like chloroacetamide-alkyne or bromoacetamide-alkyne. | May exhibit different selectivity for cysteine residues. |
| Michael Acceptors | To target different subsets of reactive cysteines. | Probes based on acrylamide (B121943) or maleimide (B117702) electrophiles.[13] | Reactivity is based on a different chemical mechanism (Michael addition). |
| Photocaged Probes | To achieve temporal and spatial control of cysteine labeling in living cells. | Probes like caged bromomethyl ketone (CBK) that are activated by light.[14] | Reduces cytotoxicity and allows for more precise labeling. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key control experiments. Researchers should optimize concentrations and incubation times for their specific biological system.
Standard this compound Labeling Protocol
-
Proteome Preparation: Lyse cells or tissues in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Probe Labeling: Incubate the proteome (e.g., 1 mg/mL) with the desired concentration of this compound (typically 10-100 µM in DMSO) for 1 hour at room temperature.
-
Click Chemistry: Add the click chemistry cocktail containing an azide-biotin tag, copper (II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1 hour at room temperature.
-
Protein Precipitation and Enrichment: Precipitate the proteins, wash the pellet, and resuspend in a buffer containing SDS. Perform streptavidin-based enrichment of biotinylated proteins.
-
On-bead Digestion: Reduce and alkylate the enriched proteins on-bead, followed by tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
Negative Control: Pre-blocking with Iodoacetamide (IAA)
-
Proteome Preparation: Prepare the proteome as in the standard protocol.
-
Pre-blocking: Incubate the proteome with a high concentration of non-alkyne iodoacetamide (e.g., 1 mM) for 30 minutes at room temperature in the dark to block reactive cysteines.
-
This compound Labeling: Proceed with the standard this compound labeling protocol from step 2. A significant reduction in labeled proteins is expected.
Competitive Control: Competitive Inhibition Assay
-
Proteome Preparation: Prepare the proteome as in the standard protocol.
-
Inhibitor Incubation: Pre-incubate the proteome with the non-alkyne tagged inhibitor of interest at various concentrations for 30-60 minutes at room temperature.
-
This compound Labeling: Add the this compound probe and proceed with the standard protocol from step 2. A dose-dependent decrease in this compound labeling of the target protein confirms engagement.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological relationships.
Workflow for this compound proteomics with key control points.
This compound probe targeting a cysteine in a signaling pathway.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 6. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Reactive-site-centric chemoproteomics identifies a distinct class of deubiquitinase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the Efficiency of Click Chemistry Conditions for Iodoacetamide-Alkyne (IA-Alkyne) Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary click chemistry methodologies—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of iodoacetamide-alkyne (IA-Alkyne) labeled biomolecules. This compound is a cysteine-reactive probe widely used in quantitative proteomics to profile cysteine reactivity and occupancy. The choice of the subsequent click reaction is critical for downstream analysis and achieving reliable, quantitative results.
Executive Summary
For applications involving this compound labeled proteins, particularly in complex mixtures like cell lysates, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the predominantly utilized and recommended method . This is due to its high efficiency, specificity, and the fact that these experiments are typically performed in vitro or ex vivo, where the cytotoxicity of the copper catalyst is not a primary concern. In contrast, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while offering the advantage of being copper-free, is prone to non-specific side reactions with cysteine residues, which can compromise quantitative accuracy.
Data Presentation: CuAAC vs. SPAAC for this compound Conjugation
The following table summarizes the key performance characteristics of each method in the context of this compound labeling.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Takeaway for this compound Applications |
| Catalyst | Copper(I) | None | CuAAC requires a copper catalyst, which can be cytotoxic, limiting its use in live cells. SPAAC is catalyst-free and thus more biocompatible.[1] |
| Reaction Rate | Very Fast (minutes to 1 hour)[2][3] | Generally slower than CuAAC, dependent on the strained alkyne used. | For proteomic workflows where speed is advantageous, CuAAC is superior. |
| Specificity | High, with proper ligand use.[2][3] | Prone to non-specific labeling due to thiol-yne side reactions between the strained alkyne and free cysteine residues.[4] | CuAAC offers higher specificity for this compound labeled samples, which is critical for quantitative accuracy.[4] |
| Biocompatibility | Potentially cytotoxic, limiting in vivo use. Best suited for cell lysates and purified proteins.[1] | Highly biocompatible, suitable for live cell and in vivo applications.[1] | Since this compound labeling is often analyzed in cell lysates, the cytotoxicity of CuAAC is less of a concern.[5][6] |
| Reagents | Terminal Alkyne (on probe) + Azide (on tag) | Strained Cyclooctyne (e.g., DIBO, BCN on tag) + Azide (on probe) or vice-versa | The standard and recommended orientation for CuAAC with this compound is an alkyne-probe and an azide-tag to minimize side reactions.[6] |
| Primary Use Case | Preferred method for proteomic profiling with this compound in cell lysates. [5][7][8] | Live-cell imaging and in vivo labeling where copper is not tolerated. | The majority of published quantitative cysteine-profiling studies using this compound rely on CuAAC for the click reaction step.[6][8][9] |
Mandatory Visualization
Caption: Workflow for comparing CuAAC and SPAAC efficiency for this compound labeled proteins.
Experimental Protocols
The following protocols provide a starting point for comparing CuAAC and SPAAC for the conjugation of an azide-biotin reporter to an this compound labeled proteome in a cell lysate.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established methods for quantitative cysteine profiling.[7][10]
1. Materials and Reagents:
-
This compound labeled cell lysate (1-5 mg/mL total protein)
-
Azide-Biotin (e.g., Diazo Biotin Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
2. Stock Solutions:
-
Azide-Biotin: 10 mM in DMSO
-
CuSO₄: 20 mM in water
-
THPTA: 100 mM in water
-
Sodium Ascorbate: 300 mM in water (prepare fresh)
-
TCEP: 100 mM in water
3. Reaction Procedure:
-
In a 1.5 mL microfuge tube, combine 50 µL of the this compound labeled cell lysate with 100 µL of PBS buffer.
-
Add 1 µL of 100 mM TCEP to achieve a final concentration of ~1 mM. Vortex briefly.
-
Add 2 µL of 10 mM Azide-Biotin for a final concentration of ~100 µM. Vortex briefly.
-
Prepare the catalyst premix: In a separate tube, add 10 µL of 100 mM THPTA solution and 10 µL of 20 mM CuSO₄ solution. Vortex to mix. This creates a 1:5 molar ratio of Copper to Ligand. Let it stand for 2 minutes.
-
Add the 20 µL of the catalyst premix to the protein solution.
-
Initiate the click reaction by adding 2 µL of freshly prepared 300 mM Sodium Ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light and incubate for 1 hour at room temperature (25°C) with gentle shaking.
-
The sample is now ready for downstream processing, such as protein precipitation, enrichment via streptavidin beads, and mass spectrometry analysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a representative procedure. Optimization of incubation time and reagent concentration is recommended. Caution is advised due to the potential for non-specific labeling. [4]
1. Materials and Reagents:
-
This compound labeled cell lysate (1-5 mg/mL total protein)
-
Strained Alkyne-Biotin (e.g., DBCO-Biotin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
2. Stock Solutions:
-
DBCO-Biotin: 1 mM in DMSO
3. Reaction Procedure:
-
In a 1.5 mL microfuge tube, combine 50 µL of the this compound labeled cell lysate with 100 µL of PBS buffer.
-
To minimize potential thiol-yne side reactions, consider pre-treating the lysate with a non-alkyne alkylating agent if not all reactive cysteines were capped by this compound. However, this may interfere with the intended experiment. A direct comparison would proceed without this step.
-
Add 10 µL of 1 mM DBCO-Biotin stock solution to achieve a final concentration of ~50-100 µM. Vortex gently.
-
Protect the reaction from light and incubate for 4-12 hours at room temperature, or overnight at 4°C, with gentle shaking. Reaction times are generally longer than for CuAAC.
-
The sample is now ready for downstream processing and analysis. A parallel control reaction without any this compound labeling is crucial to assess the level of non-specific background labeling from the DBCO-Biotin reagent.[4]
References
- 1. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
Safety Operating Guide
Proper Disposal Procedures for IA-Alkyne: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper handling and disposal of IA-Alkyne (Iodoacetamide Alkyne). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this reactive compound.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as not hazardous, it contains an iodoacetamide (B48618) functional group, which is toxic.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution, treating it as a hazardous substance. The alkyne group also imparts specific reactivity.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use nitrile rubber gloves. Ensure to inspect gloves before use and use proper removal techniques.[1]
-
Body Protection: A standard laboratory coat is required.[3]
-
Respiratory Protection: Handle the solid form of this compound in a chemical fume hood to avoid dust inhalation.[1][3]
II. Quantitative Data Summary
The following table summarizes key properties of this compound for quick reference.
| Property | Value | Source |
| Molecular Weight | 265.09 g/mol | [4] |
| Formula | C₈H₁₂INO | |
| CAS Number | 930800-38-7 | |
| Purity | ≥97% | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | |
| Storage | Store at -20°C. |
III. Step-by-Step Disposal Protocol
The primary and safest route for the disposal of this compound and its associated waste is through a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][5] Never dispose of this compound down the drain or in regular trash .[6]
Step 1: Waste Segregation Proper segregation is the most critical step in the disposal process. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[5]
-
Solid Waste:
-
Examples: Contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Procedure: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[3] The container must be clearly labeled "Hazardous Chemical Waste" and specify "Contains this compound".[3] Keep the container sealed when not in use.[3][6]
-
-
Liquid Waste:
-
Examples: Unused solutions, reaction mixtures, and the initial solvent rinses of contaminated glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof, and sealable liquid waste container.[5] The container must be clearly labeled "Hazardous Liquid Chemical Waste" and list all chemical components, including "this compound" and any solvents. Store the container in secondary containment to prevent spills.[6]
-
-
Sharps Waste:
-
Examples: Contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure: Place all contaminated sharps into a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" and indicating the presence of "this compound".[3]
-
Step 2: Spill and Decontamination Procedures In the event of a spill, evacuate the area and ensure adequate ventilation.[7]
-
Minor Spills: For small amounts of solid, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[5]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol).[3] Collect all cleaning materials and contaminated debris as hazardous waste.[5]
-
Major Spills: In case of a large spill, evacuate the area and contact your institution's EHS department immediately.[7]
Step 3: Final Disposal
-
Collection: Once a waste container is full (typically no more than three-quarters), securely seal it.
-
Pickup: Arrange for waste collection through your institution's EHS office or a licensed hazardous waste disposal service.[3] For iodoacetamide-containing compounds, the recommended disposal method is often to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
IV. Experimental Protocols
No specific laboratory-scale experimental protocols for the chemical neutralization of this compound are recommended. Due to the compound's reactivity and hazardous nature, attempting to neutralize it in the lab without a validated and approved procedure from your EHS department can be dangerous. Incompatible materials for the related compound iodoacetamide include strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
